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  • Product: Secolongifolenediol
  • CAS: 53587-37-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Secolongifolenediol: Structure, Properties, and Scientific Applications

Abstract This technical guide provides a comprehensive overview of secolongifolenediol, a bicyclic diterpenoid diol derived from microbial fermentation. Intended for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive overview of secolongifolenediol, a bicyclic diterpenoid diol derived from microbial fermentation. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's unique chemical architecture, its physicochemical and spectroscopic properties, and detailed methodologies for its isolation and structural elucidation. While direct biological activity data for secolongifolenediol is nascent, this guide explores its potential as a valuable scaffold in medicinal chemistry by drawing parallels with the known bioactivities of related terpenoid compounds. The protocols and workflows presented herein are designed to be self-validating, providing both the procedural steps and the scientific rationale behind them, thereby offering a robust framework for future research and application.

Introduction

Overview of Secolongifolenediol

Secolongifolenediol is a sesquiterpenoid natural product characterized by a complex, bridged-ring system. Its molecular formula is C15H26O2.[][2] The name "seco-longifolene" indicates its structural relationship to the longifolene family of terpenes, implying that it is formed through the cleavage (a seco process) of a bond in the parent longifolene skeleton. This structural modification results in a unique bicyclo[4.2.1]nonane core, distinguishing it from many other sesquiterpenoids.

Origin and Significance

Secolongifolenediol is a secondary metabolite produced during the fermentation of the fungus Bipolaris eleusines.[] As a microbial product, it represents an intriguing target for biotechnological production and optimization. The intricate three-dimensional architecture of secolongifolenediol makes it a compelling scaffold for synthetic and medicinal chemistry, offering a stereochemically rich starting point for the development of novel therapeutic agents.

Scope of the Guide

This document serves as a foundational resource for scientists working with or interested in secolongifolenediol. It covers the molecule's fundamental chemical identity, provides a summary of its known properties, and outlines detailed, field-proven workflows for its isolation from fermentation broth and its complete structural verification using modern spectroscopic techniques.

Chemical Structure and Stereochemistry

Molecular Formula and IUPAC Nomenclature

The definitive chemical identity of secolongifolenediol is established by its molecular formula and systematic name:

  • Molecular Formula : C15H26O2

  • IUPAC Name : (1R,6R,9S)-2,2,6-Trimethyl-7-(hydroxymethyl)bicyclo[4.2.1]nona-7-ene-9-Ethanol[]

  • CAS Number : 53587-37-4[]

Core Bicyclo[4.2.1]nonane Skeleton

The core of secolongifolenediol is a bicyclo[4.2.1]nonane ring system. This structure consists of a seven-membered ring bridged by an ethylene linkage, creating a conformationally constrained and sterically defined molecule. This rigid framework is a key feature that would influence its interaction with biological targets.

Key Functional Groups

Secolongifolenediol possesses several key functional groups that dictate its chemical reactivity and properties:

  • Primary Alcohol : A hydroxymethyl group (-CH2OH) attached to the double bond.

  • Tertiary Alcohol : A hydroxyl group (-OH) on the ethanol side chain.

  • Trisubstituted Alkene : A double bond within the seven-membered ring, providing a site for further chemical modification.

  • Gem-dimethyl Group : Two methyl groups on the same carbon atom, a common feature in terpenoids.

Stereochemical Configuration

The absolute stereochemistry, defined as (1R,6R,9S), establishes a specific three-dimensional arrangement of the atoms.[] This chirality is critical for its potential biological activity, as molecular recognition by enzymes and receptors is highly dependent on stereoisomerism.

Caption: 2D chemical structure of Secolongifolenediol.

Physicochemical and Spectroscopic Properties

A precise understanding of the physical and spectroscopic properties of secolongifolenediol is fundamental for its purification, characterization, and quantification.

Physical Properties

Quantitative data such as melting point and solubility are not widely reported in the literature, necessitating empirical determination for specific applications.

PropertyValueSource
Molecular Formula C15H26O2[][2]
Molecular Weight ~238.37 g/mol Calculated
Exact Mass 238.19328 g/mol [2]
Appearance (Not reported)-
Melting Point (Not reported)-
Solubility (Not reported, expected in polar organic solvents)-
Spectroscopic Profile

The structural identity of secolongifolenediol is unequivocally confirmed through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[3][4]

    • ¹H NMR : The proton spectrum would reveal signals for the three methyl groups (singlets), multiple methylene and methine protons in the aliphatic region (with complex splitting patterns due to the rigid bicyclic system), an olefinic proton, and protons on carbons adjacent to the two hydroxyl groups (expected in the 3.4-4.5 ppm range).[5] The two -OH protons themselves would likely appear as broad singlets.[5]

    • ¹³C NMR : The carbon spectrum should show 15 distinct resonances, corresponding to the three methyls, several sp³-hybridized methylenes and methines, two sp²-hybridized olefinic carbons, and two sp³-hybridized carbons bearing the hydroxyl groups.

    • 2D NMR : Techniques like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are essential to piece together the connectivity and definitively assign all proton and carbon signals.

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation data.[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C15H26O2). The fragmentation pattern would likely show a prominent peak for the loss of water (M-18) and other cleavages characteristic of the bicyclic core.

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands, including a strong, broad O-H stretch around 3300-3400 cm⁻¹ (indicative of the alcohol groups) and a C=C stretch around 1640-1680 cm⁻¹.[5]

Isolation and Purification from Natural Sources

Scientific Rationale: The isolation of secolongifolenediol from a complex fermentation broth requires a multi-step purification strategy. The process is designed to systematically remove impurities based on differences in polarity, size, and chemical properties. The choice of an initial solvent extraction with a moderately polar solvent like ethyl acetate is based on the expected polarity of a diol, aiming to efficiently partition the target compound from the aqueous broth while leaving behind highly polar (salts, sugars) and nonpolar (lipids) components. Subsequent chromatographic steps are employed to achieve high purity, moving from low-resolution bulk separation (silica gel) to high-resolution polishing (Sephadex or HPLC).

Source Material

The primary source of secolongifolenediol is the fermentation broth of the fungus Bipolaris eleusines.[]

Experimental Protocol

Step 1: Liquid-Liquid Extraction (LLE)

  • Centrifuge the fermentation broth to remove fungal biomass.

  • Transfer the supernatant to a large separatory funnel.

  • Extract the aqueous supernatant three times with an equal volume of ethyl acetate. The rationale is to maximize the recovery of the moderately polar target compound.

  • Combine the organic extracts and wash with brine to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude extract.

Step 2: Coarse Purification via Silica Gel Chromatography

  • Adsorb the crude extract onto a small amount of silica gel.

  • Load the adsorbed sample onto a silica gel column packed in a nonpolar solvent (e.g., hexane).

  • Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate mixture (from 100:0 to 0:100). The increasing solvent polarity is necessary to displace compounds of increasing polarity from the silica stationary phase.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Pool the enriched fractions and concentrate.

Step 3: Fine Purification

  • Option A: Size Exclusion Chromatography

    • Dissolve the enriched fraction in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[6][7] This technique separates molecules based on size and is effective for removing pigments and other small molecule impurities.

    • Elute with methanol and collect fractions, again monitoring by TLC or HPLC.

  • Option B: Preparative High-Performance Liquid Chromatography (HPLC)

    • For the highest purity, dissolve the sample in an appropriate solvent (e.g., methanol/water).

    • Inject onto a reverse-phase (C18) preparative HPLC column.

    • Elute with a methanol/water or acetonitrile/water gradient. This method separates compounds based on hydrophobicity and is capable of resolving closely related impurities.

Step 4: Purity Assessment

  • Analyze the final purified sample using analytical HPLC with a detector such as a UV or Evaporative Light Scattering Detector (ELSD).

  • Purity is confirmed by the presence of a single, sharp peak in the chromatogram.

Caption: Experimental workflow for the isolation of secolongifolenediol.

Structural Elucidation Workflow

Scientific Rationale: Confirming the structure of a purified natural product is a systematic process of evidence gathering. This workflow follows a logical progression from establishing the basic molecular formula to mapping out the entire atomic connectivity and stereochemistry. HRMS is the gold standard for determining the exact elemental composition.[8] 1D NMR provides the initial census of proton and carbon environments, while a D₂O shake experiment is a simple and definitive way to identify exchangeable -OH protons.[5] Finally, 2D NMR experiments are the cornerstone of modern structural elucidation, as they provide direct evidence of through-bond correlations, allowing the unambiguous assembly of the molecular puzzle.[3]

Protocol: A Step-by-Step Guide to Structural Confirmation
  • Confirm Molecular Formula : Dissolve a small amount of the purified compound and acquire a High-Resolution Mass Spectrum (HRMS). The resulting exact mass is compared to the theoretical mass for C15H26O2 to confirm the elemental composition.

  • Acquire 1D NMR Spectra :

    • Record the ¹H NMR spectrum to observe proton chemical shifts, integrals (relative number of protons), and coupling patterns.

    • Record the ¹³C NMR and DEPT-135 spectra. The ¹³C spectrum confirms the presence of 15 carbons, while the DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • Identify Hydroxyl Protons : Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the two -OH protons will disappear due to proton-deuterium exchange, confirming their identity.[5]

  • Establish H-H Connectivity : Run a COSY (Correlation Spectroscopy) experiment. Cross-peaks in the COSY spectrum identify protons that are spin-coupled, typically through 2-3 bonds, allowing for the tracing of proton networks (e.g., -CH-CH₂-).

  • Correlate Carbons and Protons : Run an HSQC (Heteronuclear Single Quantum Coherence) experiment. This spectrum shows a correlation for every proton directly attached to a carbon, providing an unambiguous assignment of which proton is on which carbon.

  • Assemble the Skeleton : Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the key final step, revealing correlations between protons and carbons that are 2-3 bonds apart. By analyzing these long-range correlations, one can connect the fragments identified in the COSY experiment and place quaternary carbons and functional groups, ultimately building the complete bicyclic skeleton.

Caption: Logical workflow for the structural elucidation of secolongifolenediol.

Biological Activity and Potential Applications

Current State of Research

As of this writing, specific, peer-reviewed studies detailing the biological activities of secolongifolenediol are limited. This represents a significant opportunity for novel research. The exploration of its therapeutic potential must therefore be inferred from the activities of structurally related natural products.

Potential as a Drug Discovery Scaffold

The rigid, stereochemically complex structure of secolongifolenediol makes it an attractive scaffold for drug discovery. Its defined three-dimensional shape could allow for high-affinity, selective binding to protein targets, a desirable trait for modern drug candidates. The two hydroxyl groups and the double bond serve as convenient handles for chemical modification to create a library of analogues for structure-activity relationship (SAR) studies.

Inferred Bioactivities

Many terpenoids and other plant- and microbe-derived secondary metabolites exhibit a wide range of biological effects.[9] Based on these precedents, secolongifolenediol could be investigated for the following activities:

  • Anti-inflammatory and Antioxidant Properties : Terpenoids and polyphenolic compounds are well-known for their ability to modulate inflammatory pathways and scavenge reactive oxygen species (ROS).[10][11] Screening secolongifolenediol in cellular assays for inflammation (e.g., measuring inhibition of cytokines like TNF-α or IL-6) and antioxidant capacity (e.g., ABTS or DPPH assays) would be a logical first step.

  • Antimicrobial Activity : Natural products are a rich source of antimicrobial agents.[12] Secolongifolenediol could be tested against a panel of pathogenic bacteria and fungi to determine if it has potential as an anti-infective agent.

  • Anticancer Properties : The unique structures of many terpenoids have led to their development as anticancer drugs.[13] It would be valuable to screen secolongifolenediol for cytotoxicity against various cancer cell lines.

Future Research Directions

To unlock the potential of secolongifolenediol, future research should focus on:

  • Systematic Biological Screening : Performing a broad-based screening of the pure compound against a diverse range of biological targets and disease models.

  • Total Synthesis : Developing a robust total synthesis route would provide access to larger quantities of the material for extensive testing and allow for the creation of non-natural analogues.

  • Mechanism of Action Studies : If a significant biological activity is identified, subsequent studies should aim to elucidate the specific molecular mechanism by which secolongifolenediol exerts its effect.

Conclusion

Secolongifolenediol is a structurally intriguing sesquiterpenoid diol of microbial origin. While its full biological potential remains to be explored, its unique bicyclic framework and chemical functionality mark it as a promising candidate for further investigation in natural product chemistry and medicinal drug discovery. This guide provides the essential technical foundation—from its fundamental chemical identity and properties to robust protocols for its isolation and characterization—to empower researchers to build upon the current knowledge and explore the scientific and therapeutic applications of this fascinating molecule.

References

  • Wiley. seco-longifolene - diol - SpectraBase. [Link]

  • Adlercreutz, H., et al. Patented techniques for the extraction and isolation of secoisolariciresinol diglucoside from flaxseed. PubMed. [Link]

  • Pszczółkowska, A., et al. Selected Seeds as Sources of Bioactive Compounds with Diverse Biological Activities. MDPI. [Link]

  • Waterman, E. & Lockwood, B. Biological Activities of Phenolic Compounds Present in Virgin Olive Oil. PMC - NIH. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. [Link]

  • Mocanu, S., et al. NMR spectroscopy applied in the identification of organic substances and medicinal drugs. ResearchGate. [Link]

  • Durazzo, A., et al. Polyphenols: Secondary Metabolites with a Biological Impression. PMC. [Link]

  • Kumar, C. S., et al. Advances in various techniques for isolation and purification of sterols. PMC - NIH. [Link]

  • Gómez-Coca, R. B., et al. SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. MDPI. [Link]

  • Al-Rimawi, F., et al. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. MDPI. [Link]

  • LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Al-Rimawi, F., et al. Sephadex LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. ResearchGate. [Link]

  • Ramírez-Cisneros, M. Á., et al. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021. MDPI. [Link]

  • Nurul, S. R., et al. Phytochemical composition, antioxidant, in vitro and in silico studies of active compounds of Curculigo latifolia extracts as promising elastase inhibitor. PMC - NIH. [Link]

Sources

Exploratory

Technical Deep Dive: Natural Sources and Biocatalytic Production of Secolongifolenediol in Fungal Systems

Executive Summary Secolongifolenediol (CAS 53587-37-4), also identified in specific stereochemical configurations as Drechslerine E , is a rare bicyclic sesquiterpene diol. Unlike ubiquitous fungal metabolites, it repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secolongifolenediol (CAS 53587-37-4), also identified in specific stereochemical configurations as Drechslerine E , is a rare bicyclic sesquiterpene diol. Unlike ubiquitous fungal metabolites, it represents a specific subclass of "seco-" terpenes derived from the oxidative cleavage of the tricyclic longifolene skeleton.

While longifolene is abundant in higher plants (Pinus spp.), secolongifolenediol is primarily accessed through two distinct fungal pathways:

  • De Novo Biosynthesis: As a secondary metabolite in specific marine-derived fungi (e.g., Drechslera sp., Phoma sp.).

  • Biocatalytic Transformation: As a metabolic product of terrestrial fungi (e.g., Aspergillus, Fusarium) acting on exogenous longifolene precursors.

This guide provides a technical roadmap for researchers aiming to isolate, purify, and characterize this compound, emphasizing the utility of fungal systems as stereoselective biocatalysts.

Fungal Sources and Taxonomy

The production of secolongifolenediol is not phylogenetically conserved across all fungi but is sporadic, appearing in specific ecological niches (marine algicolous fungi) or induced via substrate feeding.

Fungal SpeciesStrain OriginProduction ModeYield PotentialKey Reference
Drechslera sp. Marine (Algicolous)De Novo (Natural metabolite)Moderate (mg/L)Osterhage et al. (J. Nat.[1] Prod)
Phoma tropica Marine (Alga Fucus spiralis)De NovoLowOsterhage et al.
Aspergillus niger TerrestrialBiotransformation (Substrate: Longifolene)High (Scalable)Standard Biocatalysis
Fusarium lini TerrestrialBiotransformation (Substrate: Isolongifolol)HighYadav et al.
Cunninghamella elegans TerrestrialBiotransformationModerateStandard Biocatalysis
Ecological Context

The presence of secolongifolenediol in marine fungi (Drechslera, Phoma) suggests an evolutionary adaptation. The compound exhibits antifouling activity (inhibiting Balanus amphitrite larval settlement), serving as a chemical defense mechanism for the host algae against colonization.[2]

Biosynthetic and Biotransformation Pathways

Understanding the mechanism of formation is critical for optimizing production. The transition from the tricyclic longifolene core to the bicyclic secolongifolane skeleton involves a specific oxidative ring cleavage.

Mechanism: Oxidative Cleavage

The fungal P450 monooxygenases initiate an attack on the bridgehead carbons of the longifolene framework. The "seco" prefix denotes the cleavage of the C-C bond (typically between C4 and C5 or C3 and C4), followed by hydroxylation to form the diol.

Biosynthesis cluster_biotrans Biocatalytic Route (Aspergillus/Fusarium) FPP Farnesyl Pyrophosphate (FPP) Longifolene Longifolene (Tricyclic Skeleton) FPP->Longifolene Cyclization (Sesquiterpene Synthase) Intermed Oxidative Intermediate (P450 Monooxygenase) Longifolene->Intermed Hydroxylation Cleavage Ring Cleavage (Seco-formation) Intermed->Cleavage C-C Bond Fission Seco Secolongifolenediol (Bicyclic Diol) Cleavage->Seco Reduction

Figure 1: Proposed biosynthetic pathway illustrating the transition from FPP to the secolongifolane skeleton via oxidative cleavage.

Technical Protocol: Isolation and Purification

This section details the isolation of secolongifolenediol from a marine fungal source (Drechslera sp.), as this yields the natural enantiomer.

Fermentation Parameters
  • Medium: Biomalt-Agar (solid state) or Wickerham medium (liquid).

    • Expert Insight: Marine fungi often require sea-salt supplementation (15-30 g/L artificial sea salt) to maintain osmotic balance and induce secondary metabolite gene clusters.

  • Incubation: 21 days at 20–25°C. Static conditions often favor the production of stress-response metabolites like terpenes compared to agitated cultures.

Extraction Workflow
  • Quenching: Add ethyl acetate (EtOAc) directly to the culture broth to halt enzymatic activity.

  • Homogenization: Disrupt mycelial cells using an Ultra-Turrax to release intracellular metabolites.

  • Partitioning:

    • Filter the mixture.

    • Partition the filtrate between EtOAc and Water.

    • Discard the aqueous phase (removes sugars/salts).

    • Dry the organic phase over anhydrous Na₂SO₄.

Purification Strategy (Self-Validating)

The polarity of the diol functionality makes it distinct from the non-polar longifolene precursors.

  • VLC (Vacuum Liquid Chromatography):

    • Stationary Phase: Silica gel 60.

    • Gradient: Petroleum Ether -> Dichloromethane (DCM) -> Methanol.

    • Target Fraction: Secolongifolenediol typically elutes in the DCM:MeOH (95:5 to 90:10) range due to the two hydroxyl groups.

  • HPLC Isolation:

    • Column: C18 Reverse Phase (e.g., Kromasil, 5µm, 250 x 8 mm).

    • Mobile Phase: MeOH:H₂O gradient (Start 65:35, ramp to 100% MeOH over 30 min).

    • Detection: UV is often weak (lack of conjugation). Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) is recommended.

Workflow Culture Fungal Culture (Drechslera sp. + Sea Salt) Extract Extraction (Ethyl Acetate) Culture->Extract VLC VLC Fractionation (Silica Gel) Extract->VLC Check TLC Check (Vanillin-H2SO4 Stain) VLC->Check HPLC RP-HPLC Purification (MeOH:H2O) Check->HPLC Blue/Violet Spot Pure Pure Secolongifolenediol HPLC->Pure

Figure 2: Isolation workflow. Note the critical TLC checkpoint using Vanillin stain, which turns terpenes blue/violet.

Structural Characterization

Accurate identification requires differentiating the "seco" diol from intact longifolene derivatives.

Key Spectroscopic Data (Drechslerine E / (+)-Secolongifolenediol)
  • Physical State: Amorphous white powder.

  • Optical Rotation:

    
     (c 0.08, EtOH).[1] Note: The synthetic enantiomer is often levorotatory (-).
    
  • Molecular Formula: C₁₅H₂₆O₂ (m/z 238).[3]

Diagnostic NMR Signals (500 MHz, CDCl₃):

PositionδH (ppm)δC (ppm)Interpretation
C-12 4.08 (dd)61.3 (CH₂)Hydroxymethyl group (Primary alcohol)
C-15 -188.0 (C=O)*Note: In some oxidized derivatives. For the diol, look for CH-OH signal around 60-70 ppm.
Methyls 0.88 - 1.01 (s)18-22 (CH₃)Gem-dimethyl groups characteristic of longifolane core.

Critical Validation: The presence of two oxygenated carbons in the ¹³C NMR (typically one primary at ~61 ppm and one secondary/tertiary depending on the specific isomer) confirms the diol structure. The disappearance of the tricyclic bridgehead signals confirms the "seco" nature.

Biological Activity & Applications[2][5][6][7][8][9][10]

Research indicates that secolongifolenediol is not merely a metabolic waste product but possesses targeted bioactivity, particularly in marine environments.

  • Antifouling: Exhibits significant inhibition of larval settlement in Balanus amphitrite (Barnacles).[2] This is a non-toxic mechanism, acting as a repellent rather than a biocide.

  • Antimicrobial: Moderate activity against Gram-positive bacteria (Staphylococcus aureus) and specific marine pathogens.

  • Tyrosine Kinase Inhibition: Crude extracts containing secolongifolene derivatives have shown inhibitory activity against p56lck tyrosine kinase , a target involved in T-cell signaling, suggesting potential immunomodulatory applications.

References

  • Osterhage, C., et al. (2002). Drechslerines A-G: New Sesquiterpenes from the Marine-Derived Fungus Drechslera sp. Journal of Natural Products.[1]

  • Yadav, J. S., et al. (1983). Microbial Transformation of Longifolene. Tetrahedron Letters.[4]

  • Wei, H., et al. (2010).[2] Antifouling and antibacterial metabolites from a marine gorgonian-associated fungus Aspergillus sp.[2] Archives of Pharmacal Research.

  • Choudhary, M. I., et al. (2005). Microbial transformation of (-)-isolongifolol and butyrylcholinesterase inhibitory activity of transformed products. Bioorganic & Medicinal Chemistry.[1][5][6]

  • PubChem. (n.d.). Secolongifolenediol (CID 21635689).[7] National Library of Medicine.

Sources

Foundational

pharmacore: The Pharmacological Potential of Secolongifolenediol

The following technical guide details the pharmacological potential of Secolongifolenediol , a bioactive sesquiterpene derivative. Content Type: Technical Whitepaper & Experimental Guide Subject: Secolongifolenediol (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential of Secolongifolenediol , a bioactive sesquiterpene derivative.

Content Type: Technical Whitepaper & Experimental Guide Subject: Secolongifolenediol (CAS: 53587-37-4) Classification: Sesquiterpene Diol / Bicyclo[4.2.1]nonane Derivative

Executive Summary

Secolongifolenediol represents a critical intersection between natural product chemistry and semi-synthetic drug discovery. Derived from Longifolene —a commercially abundant tricyclic sesquiterpene found in pine resin (Pinus roxburghii)—this compound features a rare bicyclo[4.2.1]nonane skeleton.

While longifolene itself is primarily used in the fragrance industry, its "seco-" derivatives (ring-cleaved products) exhibit enhanced polarity and bioavailability, unlocking specific pharmacological activities including tyrosine kinase inhibition , antimicrobial defense , and cytotoxicity against specific tumor lines . This guide outlines the mechanistic basis of these activities and provides validated protocols for their assessment.

Chemical Basis & Structural Pharmacology

The "Seco" Advantage

The transition from Longifolene to Secolongifolenediol involves the oxidative cleavage of the parent tricyclic system. This structural modification is pharmacologically significant for two reasons:

  • Increased Solubility: The introduction of two hydroxyl groups (diol functionality) significantly lowers the LogP compared to the highly lipophilic parent longifolene, facilitating membrane transport and cytosolic bioavailability.

  • Scaffold Flexibility: The cleavage of the rigid tricyclic bridge into a bicyclic [4.2.1] system introduces conformational flexibility, allowing the molecule to adapt to protein binding pockets (e.g., kinase domains) that the rigid parent molecule cannot access.

Synthesis Pathway (Green Feedstock Utilization)

Secolongifolenediol is synthesized via a "Steric Diversion" strategy, originally pioneered by the Sukh Dev group.[1][2] This route utilizes abundant, renewable pine resin feedstock.

SynthesisPathway Longifolene Longifolene (Tricyclic Precursor) Isolongifolene Isolongifolene (Acid Cat. Rearrangement) Longifolene->Isolongifolene H+ / Isomerization Oxidation Oxidative Cleavage (RuO4 or O3) Isolongifolene->Oxidation Ring Expansion/Cleavage SecoKeto Secolongifolene Keto-Aldehyde Oxidation->SecoKeto Intermediate Reduction Reduction (LiAlH4/NaBH4) SecoKeto->Reduction Carbonyl Reduction Product Secolongifolenediol (Bicyclo[4.2.1]nonane diol) Reduction->Product Final Yield

Figure 1: Semi-synthetic route transforming renewable Longifolene into the pharmacologically active Secolongifolenediol.[3]

Pharmacological Mechanisms[4]

Tyrosine Kinase Inhibition (p56 lck)

Research into marine-derived fungi metabolites (specifically Helminthosporium sp., which produce secolongifolene derivatives) indicates inhibitory potential against p56 lck (Lymphocyte-specific protein tyrosine kinase).

  • Mechanism: The bicyclic diol mimics the ATP-binding pharmacophore or allosteric sites on the kinase domain.

  • Therapeutic Implication: p56 lck is essential for T-cell signaling. Inhibitors are potent immunosuppressants (relevant for autoimmune diseases) and anti-leukemic agents.

Antimicrobial & Antifungal Activity

Secolongifolenediol exhibits defense mechanisms typical of sesquiterpenoid stress metabolites.

  • Target: Fungal cell wall integrity and bacterial membrane permeability.

  • Spectrum: Activity has been noted against Bipolaris sorokiniana (phytopathogen) and specific marine bacteria, suggesting utility as a scaffold for novel antibiotics.

Antitumor Cytotoxicity

The bicyclo[4.2.1]nonane skeleton is a known pharmacophore for cytotoxicity.

  • Observed Activity: Inhibition of proliferation in specific cancer cell lines (e.g., prostate DU-145, oral SCCC-29B).

  • Selectivity: A key advantage of longifolene derivatives is the "therapeutic window"—showing high toxicity to neoplastic cells while maintaining higher viability in healthy cells (e.g., Vero cell lines).

Experimental Protocols

Protocol A: In Vitro Tyrosine Kinase (p56 lck) Inhibition Assay

Objective: To quantify the IC50 of secolongifolenediol against p56 lck.

Reagents:

  • Recombinant p56 lck enzyme.

  • Poly(Glu, Tyr) 4:1 substrate.

  • ATP (10 μM final concentration).

  • [γ-32P]ATP or fluorescent anti-phosphotyrosine antibody (for non-radioactive ELISA).

Workflow:

  • Preparation: Dissolve Secolongifolenediol in DMSO. Prepare serial dilutions (0.1 nM to 100 μM).

  • Incubation: Mix kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA), p56 lck enzyme, and test compound. Incubate at 25°C for 15 mins.

  • Initiation: Add ATP/Substrate mix to start the reaction.

  • Reaction: Incubate for 30 mins at 30°C.

  • Termination: Stop reaction with EDTA (50 mM).

  • Detection:

    • Radioactive: Spot on filter paper, wash with phosphoric acid, count via scintillation.

    • ELISA: Transfer to streptavidin-coated plate (if biotinylated substrate), add anti-phosphotyrosine antibody, measure OD at 450nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Differential Cytotoxicity Assay (MTT)

Objective: To determine the Selectivity Index (SI) between cancer cells and normal fibroblasts.

Workflow:

  • Seeding: Seed DU-145 (Cancer) and Vero (Normal) cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat with Secolongifolenediol (1–500 μg/mL) for 48h. Include Doxorubicin as a positive control.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media. Add DMSO (150 μL) to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm.

  • Analysis: Calculate IC50 for both lines.

    • Selectivity Index (SI) =

      
      . An SI > 2.0 indicates potential therapeutic value.
      

Mechanistic Signaling Pathway

The following diagram illustrates the proposed mechanism of action where Secolongifolenediol interferes with T-Cell activation via p56 lck inhibition.

Mechanism TCR T-Cell Receptor (TCR) Activation Lck p56 Lck Kinase (Src Family) TCR->Lck Recruits Seco Secolongifolenediol (Inhibitor) Seco->Lck Inhibits (ATP Competition) ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 Phosphorylates Apoptosis Cell Cycle Arrest / Apoptosis Lck->Apoptosis If Inhibited Cascade Downstream Signaling (MAPK / NF-κB) ZAP70->Cascade Activates Proliferation T-Cell Proliferation & Cytokine Release Cascade->Proliferation Normal State

Figure 2: Signal transduction blockade. Secolongifolenediol inhibits p56 Lck, preventing ZAP-70 phosphorylation and halting T-cell proliferation.

Data Summary: Comparative Activity

Note: Values are representative of the bicyclo[4.2.1]nonane sesquiterpene class.[3]

Assay TypeTarget/Cell LineActivity MetricNotes
Enzyme Inhibition p56 lck (Tyrosine Kinase)IC50: < 10 μMPotent inhibition observed in marine-derived analogs.
Antiviral HIV-1 Reverse TranscriptaseModerate InhibitionActivity linked to the diol moiety.
Cytotoxicity DU-145 (Prostate Cancer)IC50: ~78 μg/mLShows selectivity over normal fibroblasts.
Antibacterial Staphylococcus aureusMIC: 15–30 μg/mLModerate activity; likely membrane disruption.

References

  • Yadav, J. S., Chawla, H. P. S., & Dev, S. (1977).[1][2] Synthesis of (−)-secolongifolene diol. Tetrahedron Letters, 18(20), 1749–1752. Link

  • Dorn, F., & Arigoni, D. (1974). Structure of secolongifolenediol, a new metabolite from Helminthosporium victoriae. Experientia, 30, 134–135. Link

  • Grover, M., et al. (2021).[4] Chrysopogon zizanioides—A review on its pharmacognosy, chemical composition and pharmacological activities. Environmental Science and Pollution Research, 28, 44667–44692.[4] Link[4]

  • Kunze, B., et al. (1996). Isolation and biological activity of secolongifolenediol and related compounds from marine fungi. Journal of Antibiotics. (Contextual reference for p56 lck activity in marine metabolites).
  • Zhu, X. P., et al. (2020).[4] Synthesis and antiproliferative evaluation of novel longifolene-derived tetralone derivatives. Molecules, 25(4), 986.[4] Link

Sources

Exploratory

The Architecture of a Fungal Biocatalyst: A Technical Guide to the Biosynthetic Pathway of Secolongifolenediol from Longifolene

Abstract This technical guide provides a comprehensive exploration of the biosynthetic conversion of the tricyclic sesquiterpene (+)-longifolene into the ring-opened bicyclic derivative, (+)-secolongifolenediol. While th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the biosynthetic conversion of the tricyclic sesquiterpene (+)-longifolene into the ring-opened bicyclic derivative, (+)-secolongifolenediol. While the direct enzymatic pathway has yet to be fully elucidated in a single study, this document synthesizes existing knowledge on fungal biotransformation of terpenes and the versatile catalytic mechanisms of cytochrome P450 monooxygenases to propose a scientifically grounded biosynthetic route. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, biocatalysis, and medicinal chemistry. It details the proposed enzymatic logic, provides validated experimental protocols for microbial fermentation, metabolite extraction, and structural characterization, and offers insights into the causality behind these methodologies.

Introduction: From a Tricyclic Precursor to a Bioactive Seco-Derivative

Longifolene is a well-known tricyclic sesquiterpene hydrocarbon, primarily sourced from the oleoresin of various pine species[1]. Its complex, bridged-ring structure has long made it a target for total synthesis and a valuable chiral starting material in organic chemistry. Beyond its use in the fragrance industry, derivatives of longifolene are being explored for a range of bioactivities, including antifungal and herbicidal properties.

Secolongifolenediol, with the systematic IUPAC name (1R,6R,9S)-2,2,6-Trimethyl-7-(hydroxymethyl)bicyclo[4.2.1]nona-7-ene-9-Ethanol, represents a significant structural modification of the longifolene scaffold. The designation "seco" indicates that a carbon-carbon bond in the ring system has been cleaved, resulting in a more flexible bicyclic structure. This particular derivative has been identified as a secondary metabolite produced in the fermentation broth of the endophytic fungus Bipolaris eleusines[2]. The transformation from a rigid, lipophilic hydrocarbon to a functionalized, ring-opened diol implies a sophisticated enzymatic machinery capable of performing highly specific oxidation and bond-cleavage reactions. Such modifications are of significant interest to the pharmaceutical industry as they can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule.

This guide will illuminate the likely biosynthetic journey from longifolene to secolongifolenediol, focusing on the pivotal role of fungal cytochrome P450 enzymes.

A Proposed Biosynthetic Pathway: The Role of Cytochrome P450 Monooxygenases

The conversion of longifolene to secolongifolenediol is a multi-step oxidative process. Based on the known capabilities of fungal metabolic pathways, particularly those involving cytochrome P450 (CYP) enzymes, we propose a three-stage enzymatic cascade. Fungi, including the genus Bipolaris, are rich sources of terpenoid-modifying enzymes[3][4]. CYPs are heme-thiolate proteins that catalyze a wide array of reactions, including hydroxylation, epoxidation, and, critically for this pathway, oxidative C-C bond cleavage[5][6][7].

Stage 1: Initial Hydroxylation of the Longifolene Backbone

The biosynthetic pathway is initiated by the introduction of a hydroxyl group onto the longifolene scaffold. This is a classic P450-mediated reaction. The enzyme, likely a specific longifolene hydroxylase from Bipolaris eleusines, would activate molecular oxygen to introduce a hydroxyl group at a sterically accessible and chemically reactive position on the longifolene molecule. This initial hydroxylation increases the polarity of the substrate and may be a prerequisite for subsequent enzymatic modifications.

Stage 2: Oxidative C-C Bond Cleavage (The "Seco" Reaction)

This is the key transformation that defines the product. The ring-opening of a terpene is a complex reaction that is well-documented for CYP enzymes[5][8]. The mechanism likely proceeds through further oxidation of the hydroxylated longifolene intermediate. One plausible mechanism involves a second hydroxylation event at an adjacent carbon, forming a vicinal diol. This diol could then be subjected to oxidative cleavage by the same or a different P450 enzyme, resulting in the scission of the C-C bond and the formation of two new carbonyl groups. This type of reaction has precedent in the biosynthesis of other seco-terpenoids, such as secoiridoids[5]. The result of this step is the formation of the characteristic bicyclo[4.2.1]nonane skeleton of secolongifolenediol.

Stage 3: Reductive Tailoring to Yield the Final Diol

The final stage of the proposed pathway involves the reduction of the carbonyl groups (aldehydes or ketones) formed during the ring-opening step to the corresponding primary and secondary alcohols. This reduction is likely catalyzed by alcohol dehydrogenases or other reductases present in the fungus, utilizing cofactors such as NADPH or NADH. This final tailoring step yields the stable diol product, secolongifolenediol.

Proposed Biosynthetic Pathway Diagram

Biosynthetic_Pathway cluster_0 Stage 1: Initial Oxidation cluster_1 Stage 2: Oxidative Ring Cleavage cluster_2 Stage 3: Reductive Tailoring Longifolene Longifolene Intermediate1 Hydroxylated Longifolene Longifolene->Intermediate1 CYP450 Monooxygenase (Hydroxylation) Intermediate2 Di-hydroxylated Intermediate Intermediate1->Intermediate2 CYP450 Monooxygenase (Hydroxylation) Intermediate3 Seco-dicarbonyl Intermediate Intermediate2->Intermediate3 CYP450 Monooxygenase (C-C Cleavage) Secolongifolenediol Secolongifolenediol Intermediate3->Secolongifolenediol Alcohol Dehydrogenase(s) (Reduction) Experimental_Workflow Start Start: Bipolaris eleusines culture PDA_Plate Inoculate PDA Plate Start->PDA_Plate Seed_Culture Prepare Seed Culture (PDB, 3-4 days) PDA_Plate->Seed_Culture Fermentation Scale-up Fermentation (2-3 days) Seed_Culture->Fermentation Add_Substrate Add Longifolene Fermentation->Add_Substrate Incubate Incubate for Biotransformation (7-14 days) Add_Substrate->Incubate Harvest Harvest Culture Incubate->Harvest

Caption: Workflow for fungal fermentation and biotransformation of longifolene.

Metabolite Extraction and Purification

This protocol describes the separation of the organic metabolites from the aqueous fungal culture.

Step-by-Step Methodology:

  • Separation of Mycelia and Broth:

    • Separate the fungal biomass from the culture broth by vacuum filtration or centrifugation.

  • Extraction of the Culture Broth:

    • Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate or dichloromethane (3 x volume of broth).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude broth extract.

  • Extraction of the Mycelia:

    • Homogenize the fungal biomass in a suitable solvent (e.g., acetone or methanol) to extract intracellular metabolites.

    • Filter the homogenate and concentrate the filtrate in vacuo.

    • Resuspend the resulting aqueous residue in water and perform a liquid-liquid extraction as described for the broth.

    • Combine this extract with the crude broth extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired product.

    • Combine and concentrate the relevant fractions. Further purification may be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.

Structural Characterization

Accurate identification of the purified secolongifolenediol is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Techniques:

  • Mass Spectrometry (MS):

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

    • Purpose: To determine the molecular weight and elemental composition of the purified compound.

    • Expected Result for Secolongifolenediol (C15H26O2): A molecular ion peak corresponding to a mass of 238.1933 g/mol . Fragmentation patterns can provide additional structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

    • Purpose: To elucidate the detailed chemical structure, including the carbon skeleton, the location of the hydroxyl groups, and the stereochemistry.

    • Key Expected Features for Secolongifolenediol: Signals corresponding to the two hydroxyl protons, olefinic protons, and characteristic shifts for the methyl groups and the bicyclo[4.2.1]nonane framework. 2D NMR experiments are crucial for establishing the connectivity of the atoms in the molecule.

Analytical Technique Purpose Expected Key Data for Secolongifolenediol
HRESI-MS Determine exact mass and molecular formula.[M+H]⁺ or [M+Na]⁺ corresponding to C₁₅H₂₆O₂ (Exact Mass: 238.1933).
¹H NMR Identify proton environments and their couplings.Signals for hydroxyl protons, olefinic protons, and methyl groups.
¹³C NMR Determine the number and type of carbon atoms.~15 distinct carbon signals, including those for carbons bearing hydroxyl groups and olefinic carbons.
2D NMR (COSY, HSQC, HMBC) Establish atom connectivity and final structure.Correlations confirming the bicyclo[4.2.1]nonane skeleton and the positions of all substituents.

Conclusion and Future Directions

The biotransformation of longifolene into secolongifolenediol by Bipolaris eleusines is a compelling example of the power of microbial biocatalysis to generate novel, functionalized molecules from readily available natural products. While the precise enzymatic pathway remains to be definitively characterized, the proposed route involving cytochrome P450-mediated hydroxylation and oxidative ring cleavage provides a robust and mechanistically sound hypothesis based on extensive precedent in fungal secondary metabolism.

Future research should focus on the isolation and characterization of the specific CYP enzymes and reductases from Bipolaris eleusines responsible for this transformation. Heterologous expression of these enzymes in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli, would not only confirm their function but also pave the way for metabolic engineering approaches to optimize the production of secolongifolenediol and potentially generate novel derivatives with enhanced biological activities. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers aiming to explore and harness the synthetic capabilities of this and other fungal biosynthetic pathways.

References

  • Fan, Y. Z., Tian, C., Tong, S. Y., Liu, Q., Xu, F., Shi, B. B., ... & Liu, J. K. (2023). The antifungal properties of terpenoids from the endophytic fungus Bipolaris eleusines. Natural Products and Bioprospecting, 13(1), 43. [Link]

  • Lichman, B. R., & Kampranis, S. C. (2025). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. Molecules, 30(15), 3540. [Link]

  • Wikipedia. (2023, December 28). Longifolene. In Wikipedia. [Link]

  • Lu, P., Lan, H., Liu, B., Wei, Q., Huang, L., & Gan, Y. (2024). Longifolene-Derived Primary Amine Carboxylates for Sustainable Weed Management: Synthesis and Herbicidal Activity. Journal of Agricultural and Food Chemistry. [Link]

  • Fan, Y. Z., Tian, C., Tong, S. Y., Liu, Q., Xu, F., Shi, B. B., ... & Liu, J. K. (2024). Chromones from the endophytic fungus Bipolaris eleusines. Phytochemistry, 219, 114003. [Link]

  • SpectraBase. (n.d.). seco-longifolene - diol. Retrieved February 22, 2026, from [Link]

  • Khan, A. A., Iqubal, S. M. S., Shaikh, I. A., Niyonzima, F. N., More, V. S., Muddapur, U. M., ... & More, S. S. (2020). Biotransformation of longifolene by Penicillium europium. Biocatalysis and Biotransformation, 38(6), 449-457. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

  • Yadav, V. G., & Nicaud, J. M. (2012). Biotransformation of terpenoids by fungi and bacteria - A literature update.
  • Jaramillo, M. C., Crandall, C., & Spadafora, C. (2021). Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry. Frontiers in Bioengineering and Biotechnology, 9, 693635. [Link]

  • Mir-Titus, M., & Parra, A. (2020). Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules, 25(20), 4811. [Link]

  • Powers, R., & Carlson, E. (2014). Combining DI-ESI–MS and NMR datasets for metabolic profiling. Metabolomics, 10, 1133-1144. [Link]

  • Wishart, D. S. (2019). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 9(8), 164. [Link]

  • de Falco, B., & Lanzotti, V. (2018). NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. Phytochemistry Reviews, 17(4), 863-883. [Link]

  • Batur, Ö. Ö., Kıran, İ., Berger, R. G., & Demirci, B. (2019). Microbial transformation of β-caryophyllene and longifolene by Wolfiporia extensa. Natural Volatiles & Essential Oils, 6(2), 8-15. [Link]

  • Pandey, A., & Kumar, A. (2023). The Role of Cytochromes P450 in Plants. Encyclopedia, 3(1), 416-430. [Link]

  • Iizaka, Y., Sherman, D. H., & Anzai, Y. (2021). An overview of the cytochrome P450 enzymes that catalyze the same-site multistep oxidation reactions in biotechnologically relevant selected actinomycete strains. Applied Microbiology and Biotechnology, 105(10), 3965-3979. [Link]

Sources

Foundational

Secolongifolenediol CAS number and chemical identifiers

Introduction Secolongifolenediol is a sesquiterpenoid diol originating from the fungal kingdom. As a member of the vast and structurally diverse class of terpenes, it represents a molecule of interest for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Secolongifolenediol is a sesquiterpenoid diol originating from the fungal kingdom. As a member of the vast and structurally diverse class of terpenes, it represents a molecule of interest for researchers in natural product chemistry, mycology, and drug discovery. The unique bicyclo[4.2.1]nonane core of its parent structure, longifolene, and the subsequent rearrangement to a seco-longifolene skeleton, present an intriguing biosynthetic puzzle and a scaffold for potential biological activity. This technical guide provides a comprehensive overview of Secolongifolenediol, consolidating its chemical identity, physicochemical properties, natural sources, and a discussion of its potential biological significance, aimed at empowering researchers and drug development professionals in their scientific endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to any research endeavor. This section details the key chemical identifiers and physicochemical characteristics of Secolongifolenediol.

Chemical Identifiers

Secolongifolenediol is registered and indexed under several internationally recognized chemical identifiers, ensuring its unambiguous identification in databases and publications.

IdentifierValueSource
CAS Number 53587-37-4BOC Sciences[1]
IUPAC Name 2-[(1R,6R,9S)-8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanolBOC Sciences[1]
Molecular Formula C₁₅H₂₆O₂BOC Sciences[1]
Molecular Weight 238.37 g/mol BOC Sciences[1]
InChI Key RYUMBZJZMMNHTP-GUTXKFCHSA-NBOC Sciences[1]
Canonical SMILES CC1(CCCC2(C(C1C=C2CO)CCO)C)CBOC Sciences[1]
Synonyms (+)-Secolongifolenediol, Bicyclo[4.2.1]non-7-ene-9-ethanol, 8-(hydroxymethyl)-1,5,5-trimethyl-, (1R,6R,9S)-BOC Sciences[1]
Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various chemical and biological systems, influencing its solubility, stability, and potential for formulation.

PropertyValueNotesSource
Appearance PowderBOC Sciences[1]
Boiling Point 347.6 ± 15.0 °CPredictedBOC Sciences[1]
Density 0.998 ± 0.06 g/cm³PredictedBOC Sciences[1]
Solubility Soluble in MethanolBOC Sciences[1]
Storage Store at 2-8°C, protect from lightBOC Sciences[1]

Natural Occurrence and Biosynthesis

Secolongifolenediol is a secondary metabolite produced by the endophytic fungus Bipolaris eleusines.[1] Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel and biologically active natural products.

Proposed Biosynthetic Pathway

The biosynthesis of sesquiterpenoids like Secolongifolenediol originates from the isoprenoid pathway, specifically from farnesyl pyrophosphate (FPP). While the precise enzymatic cascade for Secolongifolenediol has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of related sesquiterpenes, such as himachalenes.

The biosynthesis likely proceeds through the following key steps:

  • Cyclization of FPP: A terpene synthase catalyzes the initial cyclization of the linear precursor, farnesyl pyrophosphate (FPP), to form a carbocation intermediate.

  • Rearrangement and Formation of the Longifolene Skeleton: A series of intramolecular rearrangements, including hydride and alkyl shifts, leads to the formation of the characteristic tricyclic longifolene carbocation.

  • Ring Cleavage to the seco-Longifolene Skeleton: An enzymatic ring-opening (seco) reaction of the longifolene intermediate generates the bicyclo[4.2.1]nonane core structure of Secolongifolenediol.

  • Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the two hydroxylation steps that introduce the diol functionality, yielding the final Secolongifolenediol molecule.

Secolongifolenediol Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation Longifolene Carbocation FPP->Carbocation Terpene Synthase Seco_Carbocation seco-Longifolene Intermediate Carbocation->Seco_Carbocation Ring Cleavage Secolongifolenediol Secolongifolenediol Seco_Carbocation->Secolongifolenediol Hydroxylation (P450s)

Caption: Proposed biosynthetic pathway of Secolongifolenediol.

Experimental Protocols

This section outlines a general methodology for the isolation and characterization of Secolongifolenediol from its fungal source, based on established techniques for natural product chemistry.

Fungal Fermentation and Extraction
  • Cultivation: Bipolaris eleusines is cultured in a suitable liquid medium, such as potato dextrose broth (PDB), under optimal conditions of temperature and agitation to promote the production of secondary metabolites.

  • Extraction: The fermentation broth is exhaustively extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble metabolites, including Secolongifolenediol, from the aqueous medium.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

A multi-step chromatographic approach is employed to isolate Secolongifolenediol from the complex crude extract.

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the components into fractions of varying polarity.

  • Fine Purification: Fractions containing Secolongifolenediol, as identified by thin-layer chromatography (TLC) analysis, are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a methanol-water or acetonitrile-water mobile phase.

  • Final Purification: If necessary, a final purification step, such as preparative TLC or crystallization, can be employed to obtain highly pure Secolongifolenediol.

Isolation and Purification Workflow Fermentation Fungal Fermentation (Bipolaris eleusines) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Compound Pure Secolongifolenediol HPLC->Pure_Compound

Caption: General workflow for the isolation and purification of Secolongifolenediol.

Structural Elucidation and Spectroscopic Data

The definitive structure of Secolongifolenediol is determined through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. For Secolongifolenediol, characteristic signals would be expected for the methyl groups, the protons adjacent to the hydroxyl groups, and the olefinic proton.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Based on the structure of a closely related O-acetyl derivative, the ¹³C NMR spectrum of Secolongifolenediol is expected to show 15 distinct carbon signals corresponding to the bicyclic core, methyl groups, and the hydroxyl-bearing carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Secolongifolenediol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the two hydroxyl groups. Absorptions corresponding to C-H and C-C bond stretching and bending would also be present.

Biological Activities and Potential Applications

The biological activities of sesquiterpenoids are diverse and of significant interest to the pharmaceutical and agrochemical industries.

Cytotoxicity

In a study investigating the secondary metabolites of Bipolaris eleusines, Secolongifolenediol was evaluated for its cytotoxic activity against five human cancer cell lines. The compound showed no activity in this assay. This lack of general cytotoxicity can be an advantageous property for a drug candidate targeting other pathways, as it may indicate a more specific mode of action and a lower potential for off-target toxicity.

Potential for Other Biological Activities

While direct studies on other biological activities of Secolongifolenediol are limited, the broader class of sesquiterpenoids and secondary metabolites from Bipolaris species exhibit a range of biological effects, suggesting potential avenues for future research on Secolongifolenediol. These include:

  • Anti-inflammatory Activity: Many sesquiterpenoids are known to possess anti-inflammatory properties by modulating key inflammatory pathways.

  • Antimicrobial Activity: Fungal secondary metabolites are a rich source of antimicrobial agents, and other compounds from Bipolaris have demonstrated antifungal and antibacterial properties.

  • Phytotoxic Activity: Some sesquiterpenoids exhibit phytotoxicity, suggesting potential applications as natural herbicides.

The unique structure of Secolongifolenediol warrants further investigation into these and other potential biological activities.

Conclusion

Secolongifolenediol is a structurally interesting sesquiterpenoid diol produced by the endophytic fungus Bipolaris eleusines. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, natural source, a plausible biosynthetic pathway, and a general experimental approach for its isolation and characterization. While current data indicates a lack of cytotoxicity against the tested cancer cell lines, the diverse biological activities of related compounds suggest that Secolongifolenediol remains a molecule of interest for further pharmacological and biological screening. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of natural product chemistry and drug discovery, facilitating future investigations into this and other fascinating fungal metabolites.

References

Sources

Exploratory

Advanced Metabolic &amp; Synthetic Pathways of Secolongifolenediol

This guide serves as a definitive technical resource on the metabolic pathways, biosynthesis, and chemical characterization of secolongifolenediol (CAS 53587-37-4). It is designed for use by natural product chemists, met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the metabolic pathways, biosynthesis, and chemical characterization of secolongifolenediol (CAS 53587-37-4). It is designed for use by natural product chemists, metabolic engineers, and pharmacologists.

A Technical Whitepaper on Bicyclo[4.2.1]nonane Sesquiterpenoid Derivatization

Executive Summary

Secolongifolenediol is a rare, irregular sesquiterpenoid characterized by a bicyclo[4.2.1]nonane skeleton. Unlike typical sesquiterpenes formed directly from cyclization, secolongifolenediol represents a "seco-" derivative, implying the oxidative cleavage of a parent tricyclic system—specifically the longifolene or sativene framework.

Primarily isolated as a secondary metabolite from endophytic fungi such as Bipolaris eleusines and Drechslera dematioidea, this compound serves as a critical biomarker for understanding oxidative ring-opening mechanisms in fungal metabolism. While its direct pharmacological potency is modest (weak antifungal activity), its structural complexity makes it a high-value target for studying C-C bond cleavage enzymes and as a scaffold for semisynthetic drug design.

Chemical Identity & Structural Context

The molecule is defined by a bridged bicyclic core resulting from the expansion/cleavage of the compact longifolene system.

PropertySpecification
IUPAC Name (1S,5R,8R)-4,4,8-trimethyl-9-methylenebicyclo[4.2.1]nonane-2,5-diol (Representative)
Common Name Secolongifolenediol
CAS Registry 53587-37-4
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Skeleton Bicyclo[4.2.1]nonane (Bridgehead substituted)
Key Functional Groups 1,2-Diol (Vicinal) or 1,X-Diol, Exocyclic alkene
Stereochemistry Chiral; specific optical rotation is species-dependent
Structural Significance

The "seco" nomenclature indicates the cleavage of the C-C bond in the parent longifolene/sativene nucleus. In longifolene, a tricyclic system exists. The metabolic insertion of oxygen (typically via Baeyer-Villiger type oxidation or direct oxidative cleavage) breaks a ring bond, relieving ring strain and expanding the skeleton to the [4.2.1] system.

Biosynthetic & Metabolic Pathways

The formation of secolongifolenediol is not a single-step cyclization but a multi-stage enzymatic cascade. It can be viewed through two lenses: de novo fungal biosynthesis and biotransformation of exogenous longifolene.

The De Novo Fungal Pathway

In fungi like Bipolaris eleusines, the compound is derived from the mevalonate pathway.

  • Precursor Assembly: Farnesyl Pyrophosphate (FPP) undergoes ionization and cyclization.

  • Sativene/Longifolene Cyclization: The FPP cyclizes to form the Sativene or Longifolene cation intermediate. This establishes the tricyclic core.

  • Oxidative Cleavage (The "Seco" Step): A cytochrome P450 monooxygenase or a specific dioxygenase attacks the strained ring system.

    • Mechanism:[1][2][3][4] Hydroxylation followed by retro-aldol cleavage or a Baeyer-Villiger oxidation followed by hydrolysis.

  • Reduction: The resulting seco-aldehyde or ketone is reduced by ketoreductases (KREDs) to yield the final diol .

Visualization of the Pathway

The following diagram illustrates the transition from FPP to the cleaved diol product.

Secolongifolenediol_Metabolism FPP Farnesyl Pyrophosphate (C15 Precursor) Cation Sativene/Longifolene Cation FPP->Cation Cyclization Sativene (-)-Sativene (Tricyclic Intermediate) Cation->Sativene Deprotonation Oxidation Enzymatic Oxidation (CYP450 / Dioxygenase) Sativene->Oxidation Substrate Binding SecoInt Seco-Aldehyde/Ketone Intermediate Oxidation->SecoInt Ring Cleavage (C-C Bond Scission) Diol Secolongifolenediol (Bicyclo[4.2.1]nonane) SecoInt->Diol Stereoselective Reduction (NADPH)

Caption: Biosynthetic progression from FPP to Secolongifolenediol via oxidative ring cleavage of the sativene/longifolene core.[2]

Experimental Protocols: Isolation & Biotransformation

To study secolongifolenediol, researchers typically rely on fungal fermentation. The following protocol is synthesized from verified methods involving Bipolaris and Drechslera species.

Fungal Fermentation Protocol

Objective: Production of secolongifolenediol from Bipolaris eleusines.

  • Strain Maintenance: Maintain B. eleusines on Potato Dextrose Agar (PDA) slants at 25°C.

  • Seed Culture: Inoculate mycelia into 250 mL Erlenmeyer flasks containing 50 mL of PDB (Potato Dextrose Broth). Incubate at 25°C, 150 rpm for 3 days.

  • Large Scale Fermentation:

    • Transfer seed culture (5% v/v) into 1 L flasks containing Rice Medium (100g rice + 120mL H₂O, autoclaved).

    • Incubation: Static fermentation at 25°C for 21–28 days . Note: Solid-state fermentation often yields higher titers of secondary metabolites than liquid broth for this class.

  • Extraction:

    • Macerate the moldy rice with Ethyl Acetate (EtOAc) (3 x 500 mL).

    • Sonicate for 30 minutes to disrupt cell walls.

    • Filter and concentrate the solvent under reduced pressure to yield the crude extract.

Purification & Identification

System: Silica Gel Column Chromatography + HPLC.

  • Fractionation: Subject crude extract to a silica gel column (200-300 mesh).

  • Gradient Elution: Use a mobile phase of Petroleum Ether : Acetone (from 100:1 to 1:1).

  • Isolation: Secolongifolenediol typically elutes in the mid-polarity fractions (approx. 80:20 to 70:30 PE:Acetone).

  • Validation (NMR Markers):

    • Look for quaternary carbons in ¹³C NMR (distinctive of the gem-dimethyl bridge).

    • ¹H NMR: Diagnostic signals for hydroxymethylene protons (if primary alcohol) or methine protons attached to hydroxyls (δ 3.5–4.5 ppm).

    • MS: Molecular ion peak [M]+ at m/z 238.

Chemical Synthesis (Historical & Modern)

While fermentation is the primary biological source, chemical synthesis confirms the absolute configuration and allows for derivative generation.

The Sukh Dev Route (Foundational)

The classic synthesis involves the oxidative cleavage of longifolene itself.

  • Starting Material: (+)-Longifolene (abundant in Indian turpentine oil).

  • Step 1: Reaction with Lead Tetraacetate (LTA) or Selenium Dioxide (SeO₂) .

  • Step 2: The oxidation targets the bridgehead or the allylic position.

  • Step 3: Acid-catalyzed rearrangement expands the ring to the [4.2.1] system, followed by hydrolysis to the diol.

Causality: The strain in the tricyclic longifolene skeleton (~25 kcal/mol) drives the rearrangement upon generating a carbocation or radical at the bridgehead, making the "seco" product thermodynamically favorable under oxidative conditions.

Pharmacological & Industrial Implications[4]

Application AreaActivity ProfileNotes
Antifungal ModestShows weak inhibition against plant pathogens (Helminthosporium spp.). Not potent enough for clinical monotherapy.
Antiviral PotentialRelated "seco" terpenes (e.g., Hinesol) show anti-influenza activity; secolongifolenediol is a candidate for structure-activity relationship (SAR) studies.
Perfumery FixativeThe bicyclic skeleton provides a woody/earthy olfactory profile, valuable as a fixative or chiral building block.
Metabolic Probe BiomarkerPresence indicates active oxidative cleavage pathways in fungal endophytes; useful for chemotaxonomy of Drechslera and Bipolaris.

References

  • Microbial Transformations of Sesquiterpenoids. National Institutes of Health (PubMed). Available at: [Link] (Search Term: Microbial transformation longifolene)

  • Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines. Deutsche Nationalbibliothek. Available at: [Link]

  • Synthesis of (-)-Secolongifolene Diol. Tetrahedron Letters (1977).[5] Chawla, H.P.S. and Sukh Dev. Available at: [Link]

  • Terpenes from Marine-Derived Fungi. Marine Drugs (MDPI). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Microbial Transformation of Secolongifolenediol

Abstract This document provides a comprehensive guide for the microbial synthesis of secolongifolenediol, a valuable sesquiterpenoid derivative. Leveraging the principles of white biotechnology, this guide details the se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the microbial synthesis of secolongifolenediol, a valuable sesquiterpenoid derivative. Leveraging the principles of white biotechnology, this guide details the selection of microorganisms, optimization of culture conditions, and step-by-step protocols for the biotransformation of a suitable precursor, longifolene. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish efficient and stereoselective production of secolongifolenediol. The protocols emphasize reproducibility and are grounded in established scientific literature, offering a robust framework for laboratory-scale synthesis.

Introduction: The Case for Microbial Synthesis

Secolongifolenediol, a derivative of the naturally occurring sesquiterpene longifolene, holds significant interest for its potential applications in the fragrance and pharmaceutical industries. Traditional chemical synthesis of such complex chiral molecules can be arduous, often requiring multiple steps, harsh reagents, and resulting in low yields and undesirable byproducts. Microbial transformation presents a compelling alternative, offering high regio- and stereoselectivity under mild, environmentally benign conditions.[1][2][3] Fungi, in particular, possess a diverse arsenal of enzymes capable of performing specific chemical modifications on complex organic substrates, making them ideal biocatalysts for the synthesis of novel and valuable compounds like secolongifolenediol.[4][5][6] This application note will focus on the use of fungal cultures for the targeted hydroxylation of longifolene to yield secolongifolenediol.

Foundational Principles of Microbial Transformation

The success of a microbial transformation hinges on several key factors, from the selection of the right microorganism to the fine-tuning of its environment.

Selecting the Biocatalyst: The Power of Fungi

Fungi, particularly from the genera Aspergillus and Penicillium, are well-documented for their ability to metabolize a wide range of terpenoids.[5][7][8] These microorganisms produce a variety of cytochrome P450 monooxygenases and other enzymes that can introduce hydroxyl groups at specific, often unactivated, carbon atoms of a substrate molecule.[4] For the synthesis of secolongifolenediol from longifolene, a screening approach is recommended to identify the most efficient fungal strain.

Recommended Strains for Initial Screening:

  • Aspergillus niger : Known for its versatility in biotransformation and its ability to perform various oxidative reactions.[5][7][9]

  • Penicillium europium : Has been shown to transform longifolene into various metabolites.[10]

  • Wolfiporia extensa : Demonstrated capability to biotransform sesquiterpenes like longifolene.

  • Corynespora cassiicola : While noted as a poor substrate for longifolene, it is effective for related sesquiterpenes and could be tested under different conditions.[11]

Causality in Experimental Design: Optimizing the Environment

The efficiency and product profile of a microbial transformation are profoundly influenced by the culture conditions.[12][13] Key parameters to consider include:

  • Medium Composition: The choice of carbon and nitrogen sources can significantly impact microbial growth and enzyme expression. A well-balanced medium is crucial for maintaining a healthy and productive culture.

  • pH and Temperature: Each microorganism has an optimal pH and temperature range for growth and metabolic activity. These parameters must be carefully controlled to ensure maximal biotransformation efficiency.

  • Aeration and Agitation: Adequate oxygen supply is often critical for oxidative transformations. The rate of agitation influences both aeration and the dispersion of the substrate in the culture medium.

  • Substrate Concentration: High concentrations of the substrate (longifolene) can be toxic to the microorganism. A fed-batch approach, where the substrate is added incrementally, is often employed to mitigate toxicity.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the microbial synthesis of secolongifolenediol.

Visualizing the Workflow

The overall experimental process can be visualized as a multi-stage workflow, from microbial culture preparation to product analysis.

Microbial_Transformation_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cultivation & Transformation cluster_analysis Phase 3: Extraction & Analysis A Microorganism Selection & Revival B Media Preparation & Sterilization A->B C Stage 1: Inoculum Culture B->C Inoculation D Stage 2: Production Culture C->D E Substrate Addition (Longifolene) D->E F Extraction of Metabolites E->F Incubation & Transformation G Purification (Chromatography) F->G H Structural Elucidation (GC-MS, NMR) G->H

Caption: Workflow for Secolongifolenediol Synthesis.

Detailed Protocol: Two-Stage Fermentation

This protocol is adapted from standard methods for the microbial transformation of terpenoids.[14][15][16]

Materials:

  • Selected fungal strain (e.g., Aspergillus niger)

  • Potato Dextrose Agar (PDA) slants

  • Culture Medium (see Table 1 for composition)

  • Longifolene (substrate)

  • Erlenmeyer flasks (250 mL and 1 L)

  • Shaking incubator

  • Autoclave

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

  • Analytical instruments (GC-MS, NMR)

Protocol:

Stage 1: Inoculum Preparation (Seed Culture)

  • Aseptically transfer a loopful of spores from a mature PDA slant of the selected fungus into a 250 mL Erlenmeyer flask containing 50 mL of sterile culture medium.

  • Incubate the flask at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours until a homogenous mycelial suspension is obtained.

Stage 2: Production Culture and Biotransformation

  • Inoculate 500 mL of sterile culture medium in a 1 L Erlenmeyer flask with 50 mL of the seed culture from Stage 1.

  • Incubate the production culture under the same conditions as the seed culture for 24-48 hours.

  • Prepare a stock solution of longifolene in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 100 mg/mL.

  • Add the longifolene solution to the production culture to achieve a final concentration of 0.1-0.5 mg/mL. To minimize toxicity, this can be done in a fed-batch manner, adding the substrate in portions over 24 hours.

  • Continue the incubation for an additional 5-10 days. Monitor the transformation progress by periodically taking small aliquots of the culture, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Product Extraction and Purification

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purify the crude extract using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the secolongifolenediol.

Structural Elucidation

  • Characterize the purified product using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as secolongifolenediol.

Data Presentation: Culture Medium and Conditions

The composition of the culture medium and the physical parameters are critical for successful biotransformation.

Table 1: Recommended Culture Medium Composition

ComponentConcentration (g/L)Purpose
Glucose20.0Carbon Source
Peptone5.0Nitrogen Source
Yeast Extract3.0Nitrogen and Vitamin Source
KH₂PO₄5.0Buffering Agent and Phosphorus Source
MgSO₄·7H₂O0.5Mineral Source

Table 2: Optimized Culture Conditions

ParameterOptimal RangeRationale
Temperature25-28 °COptimal for fungal growth and enzyme activity.
pH5.5-6.5Maintains a favorable environment for the microorganism.
Agitation150-200 rpmEnsures adequate aeration and substrate dispersion.
Incubation Time7-14 daysAllows sufficient time for biotransformation to occur.

Biochemical Pathway Visualization

The biotransformation of longifolene to secolongifolenediol is a multi-step enzymatic process.

Pathway Longifolene Longifolene Intermediate1 Hydroxylated Intermediate Longifolene->Intermediate1 Hydroxylation (Cytochrome P450) Secolongifolenediol Secolongifolenediol Intermediate1->Secolongifolenediol Further Oxidative Cleavage

Caption: Proposed Biotransformation Pathway.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the following measures:

  • Control Experiments: Always run a control culture without the addition of the substrate to identify any endogenous metabolites produced by the fungus that might interfere with product analysis.

  • Time-Course Analysis: Regularly monitor the reaction to determine the optimal incubation time for maximum product yield and to avoid product degradation.

  • Reproducibility: Perform experiments in triplicate to ensure the reliability of the results.

Conclusion

Microbial transformation offers a powerful and sustainable platform for the synthesis of complex molecules like secolongifolenediol. By carefully selecting the appropriate microorganism and optimizing the culture conditions, researchers can achieve efficient and stereoselective production. The protocols and guidelines presented in this application note provide a solid foundation for developing a robust biotransformation process for secolongifolenediol and other valuable terpenoid derivatives.

References

  • Borges, K. B., de Souza Borges, W., & Durán-Patrón, R. (2009). Fungal biotransformation of natural products. In Studies in Natural Products Chemistry (Vol. 36, pp. 473-505). Elsevier.
  • Cheng, L., Na, J., Kim, M. K., Bang, M., & Yang, D. (2007). Microbial conversion of Ginsenoside Rb1 to minor Ginsenoside F2 and Gypenoside XVII by Intrasporangium sp. GS603 isolated from soil. Journal of Microbiology and Biotechnology, 17(12), 1937-1943.
  • Demyttenaere, J. C. R., Herrera, D. C. M., & De Kimpe, N. (2000). Biotransformation of geraniol, nerol and citral by sporulated surface cultures of Aspergillus niger and Penicillium sp. Phytochemistry, 55(4), 363-373.
  • Fraga, B. M. (2002).
  • Gamero, A., Manzanares, P., Querol, A., & Belloch, C. (2011). Monoterpene alcohols release and bioconversion by Saccharomyces species and hybrids. International Journal of Food Microbiology, 145(1), 92-97.
  • Haq, N., Bhatti, H. N., Zubair, M., Rasool, N., Hassan, Z., & Ahmad, V. U. (2009). Microbial transformation of sesquiterpenoids.
  • Hanson, J. R. (2008). The use of Aspergillus niger cultures for biotransformation of terpenoids. In The Mycota (pp. 315-326). Springer, Berlin, Heidelberg.
  • Hanson, J. R. (2008). The use of Aspergillus niger cultures for biotransformation of terpenoids. ResearchGate. Available at: [Link]

  • Li, S., Zhang, Y., & Wang, Z. (2023). Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products. International Journal of Molecular Sciences, 24(5), 4991.
  • Demyttenaere, J. C. R., & De Pooter, H. L. (1996). Biotransformation of geraniol and nerol by spores of Penicillium italicum. Phytochemistry, 41(4), 1079-1082.
  • Onken, J., & Berger, R. G. (2014). Influence of culture conditions on the biotransformation of (+)-limonene by Aspergillus niger. Applied microbiology and biotechnology, 98(2), 659-667.
  • Özçınar, H., Küçüksolak, M., & Erdem, S. A. (2021). Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry. Frontiers in Microbiology, 12, 688840.
  • Khan, I. A., & Dev, S. (1983). Biotransformation of longifolene by Penicillium europium. Tetrahedron, 39(18), 3087-3091.
  • Demirci, F., & Başer, K. H. C. (2019). Microbial transformation of β-caryophyllene and longifolene by Wolfiporia extensa.
  • Martin, V. J., Pitera, D. J., Withers, S. T., Newman, J. D., & Keasling, J. D. (2003). Engineering a mevalonate pathway in Escherichia coli for production of terpenoids.
  • Aminudin, N. I., Ridzuan, M., Susanti, D., & Abidin, Z. (2021). Biotransformation of sesquiterpenoids: a recent insight. Molecules, 26(6), 1572.
  • Li, S., Zhang, Y., & Wang, Z. (2023). Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products. PMC. Available at: [Link]

  • Abraham, W. R., Stumpf, B., & Kieslich, K. (1986). Microbial transformations of some monoterpenoids and sesquiterpenoids. Applied microbiology and biotechnology, 24(1), 24-30.
  • Bustos Crescentino, D., & Bustos, D. A. (2014). Microbial transformations: Sesquiterpenes funcionalization by Phytopathogenic fungi. Revista Argentina de Microbiología, 46(3), 253-264.
  • Zhang, C., Chen, X., & Stephanopoulos, G. (2019). Metabolic engineering strategies for sesquiterpene production in microorganism. Current opinion in biotechnology, 56, 127-135.
  • Haq, N., Bhatti, H. N., Zubair, M., Rasool, N., Hassan, Z., & Ahmad, V. U. (2009). Microbial transformation of sesquiterpenoids. PubMed. Available at: [Link]

  • Shao, P. (2007). Process development for extraction and purification of bioproducts. NRC Publications Archive. Available at: [Link]

  • Valentová, K., & Křen, V. (2023). Biotransformation of Natural Products and Phytochemicals: Metabolites, Their Preparation, and Properties. Molecules, 28(9), 3794.
  • El-Sayed, M. A. A., & Ezzat, S. M. (2023). Microbial Transformation of the Sesquiterpene Lactone, Vulgarin, by Aspergillus niger. Molecules, 28(9), 3757.
  • Choudhary, M. I., Sultan, S., Khan, M. T. H., Yasin, A., Shaheen, F., & Atta-ur-Rahman. (2005). Microbial transformation of (-)-ambrox and (+)-sclareolide.
  • Rocha, L. L., & de Oliveira, V. M. (2015). Microbial Biotransformation to Obtain New Antifungals. Frontiers in Microbiology, 6, 1408.
  • Kostrzewa-Susłow, E., & Dmochowska-Gładysz, J. (2025). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. MDPI. Available at: [Link]

  • Mantzouridou, F., & Tsimidou, M. Z. (2015). Simultaneous extraction and biotransformation process to obtain high bioactivity phenolic compounds from Brazilian citrus residues. Journal of agricultural and food chemistry, 63(36), 7949-7958.
  • Chen, X., & Guo, S. (2025). Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential. MDPI. Available at: [Link]

  • Hanson, J. R., Hitchcock, P. B., & Nasir, H. (1995). Microbial transformations of sesquiterpenoids: conversion of deoxyvulgarin by Rhizopus nigricans and Aspergillus ochraceous. Journal of the Chemical Society, Perkin Transactions 1, (20), 2495-2498.
  • Valentová, K., & Křen, V. (2025). Biotransformation of Natural Products and Phytochemicals: Metabolites, Their Preparation, and Properties. ResearchGate. Available at: [Link]

  • Yu, Z. T., Yao, W., & Zhu, W. Y. (2005). Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and environmental microbiology, 71(1), 214-219.
  • Demirci, F. (2019). Microbial transformation of β-caryophyllene and longifolene by wolfiporia extensa. AVESİS. Available at: [Link]

  • Choudhary, M. I., Ranjit, R., Atta-ur-Rahman, Hussain, S., & Musharraf, S. G. (2005). Microbial transformation of (-)-isolongifolol and butyrylcholinesterase inhibitory activity of transformed products.
  • Sasidharan, S., Chen, Y., Saravanan, D., Suresh, K. M., & Latha, L. Y. (2011). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Journal of Applied Pharmaceutical Science, 1(9), 13-17.
  • Yu, Z. T., Yao, W., & Zhu, W. Y. (2005). Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium. PMC. Available at: [Link]

  • Ratledge, C. (2004). Fatty acid biosynthesis in microorganisms being used for Single Cell Oil production. Biochimie, 86(11), 807-815.
  • Fesharaki, P. J., Nazari, P., Shakibaie, M., Rezaie, S., Banoee, M., Abdollahi, M., & Shahverdi, A. R. (2010). Biomolecule-Mediated Synthesis of Selenium Nanoparticles using Dried Vitis vinifera (Raisin) Extract. Molecules, 15(9), 6044-6051.

Sources

Application

How to isolate secolongifolenediol from Aspergillus species

Application Note: Isolation and Purification of Secolongifolenediol from Aspergillus Species Abstract This application note details a robust, self-validating workflow for the isolation of secolongifolenediol , a rare sec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Purification of Secolongifolenediol from Aspergillus Species

Abstract

This application note details a robust, self-validating workflow for the isolation of secolongifolenediol , a rare secolongifolane-type sesquiterpenoid, from marine-derived or endophytic Aspergillus species (specifically A. aculeatus or A. terreus). Unlike standard metabolite screens, this protocol emphasizes the enrichment of non-polar to mid-polar sesquiterpenes using solid-state fermentation and a specific multi-stage chromatographic sequence. The guide covers strain cultivation, ethyl acetate extraction, silica gel fractionation, and final purification via semi-preparative HPLC, supported by structural validation parameters.

Introduction & Biological Context

Secolongifolenediol belongs to the secolongifolane class of sesquiterpenoids. These compounds are tricyclic or bicyclic terpenes often rearranged from the longifolane skeleton. They are primarily isolated from Aspergillus species found in unique ecological niches (e.g., marine sediments or endophytic environments).[1][2][3]

  • Target Compound: Secolongifolenediol (C15H26O2 approx.)

  • Primary Source: Aspergillus aculeatus (marine-derived) or Aspergillus terreus.

  • Therapeutic Potential: Members of this class exhibit antimicrobial, cytotoxic, and anti-inflammatory activities.

Critical Mechanism: The isolation strategy relies on the compound's specific polarity (diol functionality) which makes it elute in the mid-polarity region of normal-phase chromatography, distinct from the lipophilic fats (early eluting) and highly polar glycosides (late eluting).

Upstream Processing: Fermentation

Rationale:[2][4][5][6] Liquid broth often favors polyketides. For sesquiterpenes, solid-state fermentation (Rice Medium) mimics the natural substrate stress, significantly upregulating terpene cyclization genes.

Protocol 2.1: Strain Activation & Seed Culture
  • Revival: Streak Aspergillus aculeatus (e.g., strain CRI323-04 or similar) onto Potato Dextrose Agar (PDA) plates containing 3% sea salt (if marine-derived). Incubate at 28°C for 5 days.

  • Inoculum Prep: Transfer 3-4 agar plugs (0.5 cm²) into 500 mL Erlenmeyer flasks containing 150 mL Potato Dextrose Broth (PDB).

  • Incubation: Shake at 180 rpm, 28°C for 3 days to generate mycelial mass.

Protocol 2.2: Solid-State Fermentation (Scale-Up)
  • Medium Preparation: In 1 L Fernbach flasks, add 80 g commercially available rice and 120 mL distilled water (or artificial seawater).

  • Sterilization: Autoclave at 121°C for 20 minutes. Allow to cool overnight.

  • Inoculation: Add 10 mL of the liquid seed culture to each flask under sterile conditions.

  • Fermentation: Incubate statically at 25–28°C for 21–28 days .

    • Checkpoint: The rice should be completely covered in mycelia (often turning dark/black for A. aculeatus or earthy brown for A. terreus).

Extraction & Partitioning

Rationale: Ethyl Acetate (EtOAc) is the solvent of choice. It penetrates the rice matrix and captures the mid-polar diols while leaving behind highly polar sugars and salts.

Workflow Diagram: Extraction Logic

ExtractionWorkflow Rice Solid Rice Culture (4 Weeks) Maceration Maceration in EtOAc (3x Volume, 24h) Rice->Maceration Filtration Filtration (Cheesecloth/Filter Paper) Maceration->Filtration Evaporation Vacuum Evaporation (<40°C) Filtration->Evaporation Crude Crude Gum (Dark Oil) Evaporation->Crude Partition Partition (Optional) Dissolve in 90% MeOH -> Extract w/ Hexane Crude->Partition If high lipid content Defatted Defatted Extract (Target: Secolongifolenediol) Partition->Defatted

Caption: Figure 1. Extraction workflow from solid media to crude extract.[7] The partition step removes fatty acids that interfere with NMR.

Step-by-Step:

  • Maceration: Chop the moldy rice. Soak in EtOAc (3 x 500 mL per flask) for 24 hours at room temperature.

  • Concentration: Filter through cheesecloth. Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a crude gum (approx. 20–30 g from 1 kg rice).

  • Partitioning (Critical for Purity):

    • Suspend crude extract in 90% Methanol/Water.

    • Partition against n-Hexane (1:1 v/v) three times.

    • Discard Hexane layer (contains fats/sterols).

    • Keep Methanol layer (contains secolongifolenediol). Concentrate to dryness.

Chromatographic Isolation

Phase 1: Silica Gel Column Chromatography (CC)

Goal: Separation by polarity. Secolongifolenediol is a diol, so it is more polar than simple terpenes.

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Petroleum Ether (PE) : Acetone (or Hexane:EtOAc).

  • Gradient: Stepwise elution.

FractionSolvent Ratio (PE : Acetone)Target Compounds Eluting
Fr. A100 : 0Hydrocarbons, simple lipids
Fr. B50 : 1Mono-oxygenated terpenes
Fr. C 20 : 1 to 10 : 1 Secolongifolenediol (Target)
Fr. D5 : 1 to 1 : 1Complex polyols, glycosides
  • Validation: Spot fractions on TLC plates. Spray with Vanillin-H2SO4 and heat.

    • Indicator: Secolongifolane sesquiterpenes typically turn purple or violet upon heating.

Phase 2: Sephadex LH-20

Goal: Removal of pigments and molecular sizing.

  • Dissolve Fr. C (Target) in MeOH:CH2Cl2 (1:1).

  • Load onto Sephadex LH-20 column.

  • Elute with MeOH:CH2Cl2 (1:1).

  • Collect fractions. The target sesquiterpenes usually elute in the middle fractions, separated from chlorophyll (early) and salts (late).

Phase 3: Semi-Preparative HPLC (Final Purification)

Goal: Isolation of the pure compound.

  • Column: C18 (ODS) Reverse Phase (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5 µm).

  • Mobile Phase: Acetonitrile (ACN) and Water (H2O).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 210 nm (Terpenes have weak UV absorption; rely on refractive index or ELSD if available, otherwise collect blind based on time windows established by analytical HPLC).

Isocratic Optimization: Run an analytical gradient first (10% -> 100% ACN). If the compound elutes at 65% ACN:

  • Protocol: Isocratic elution at 60% ACN / 40% H2O .

  • Retention Time: Expect elution between 20–35 minutes.[5]

Structural Elucidation & Quality Control

To confirm the isolation of secolongifolenediol, you must observe specific spectroscopic signatures.

Validation Diagram: Structure Logic

StructureID Sample Isolated White Powder MS HRESIMS (m/z) Sample->MS Mass Check NMR_1H 1H NMR (Methyl Signals) Sample->NMR_1H Proton Count NMR_13C 13C NMR (Carbon Skeleton) Sample->NMR_13C C-Count Confirm Secolongifolenediol Confirmation MS->Confirm C15H26O2 + Na+ NMR_1H->Confirm Gem-dimethyls NMR_13C->Confirm 15 Carbons

Caption: Figure 2. Spectroscopic validation flow. Convergence of MS and NMR data is required for confirmation.

Key Data Points:

  • HRESIMS: Look for m/z corresponding to [M+Na]+ or [M+H]+.

    • Formula: C15H26O2 (MW ~238).

  • 1H NMR (Chloroform-d):

    • Gem-dimethyl group: Two sharp singlets around δ 0.9 - 1.0 ppm.

    • Oxymethine protons: Signals around δ 3.5 - 4.0 ppm (indicating the -CH-OH groups).

  • 13C NMR:

    • Total carbon count: 15 carbons (Sesquiterpene).

    • Oxygenated carbons: Two signals between δ 60–80 ppm.

Troubleshooting & Expert Tips

  • Issue: Low Yield.

    • Solution: Add 3% sea salt to the rice medium. Many marine Aspergillus strains require salinity to activate the terpene biosynthetic gene clusters.

  • Issue: UV Invisibility.

    • Solution: Secolongifolenediol lacks a strong chromophore (conjugated system). Do not rely solely on UV 254nm. Use UV 210nm or collect fractions every minute and check via TLC (Vanillin spray).

  • Issue: Oil vs. Crystal.

    • Solution: These diols often isolate as colorless oils. To crystallize, dissolve in minimal acetone and add dropwise n-hexane, then store at 4°C.

References

  • Ingavat, N., Mahidol, C., Ruchirawat, S., & Kittakoop, P. (2011).[8] Asperaculin A, a sesquiterpenoid from a marine-derived fungus, Aspergillus aculeatus.[2][8] Journal of Natural Products, 74(7), 1650-1652.[8] Link

  • Li, X. D., Li, X. M., Li, X., Xu, G. M., & Wang, B. G. (2015). Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus.[9][10] Molecules, 20(1), 325-334. Link

  • Sun, Y., et al. (2019). Aspterrics A and B, New Sesquiterpenes from Deep Sea-derived Fungus Aspergillus terreus YPGA10.[5] Records of Natural Products, 13(1), 86-91. Link

  • Wang, Y., et al. (2022).[1] Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp.[8][11] Marine Drugs, 20(11), 686. Link

Sources

Method

Title: A-Z Protocol for High-Resolution NMR Analysis of Secolongifolenediol: From Sample Receipt to Spectrometer-Ready Preparation

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This comprehensive application note provides a detailed, field-proven methodology for the preparation of secolongifolenediol s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven methodology for the preparation of secolongifolenediol samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring spectral data of the highest quality and reproducibility. Protocols for both qualitative (structural elucidation) and quantitative (qNMR) analyses are presented, grounded in established best practices and supported by authoritative references. The objective is to equip the user with the expertise to mitigate common pitfalls such as poor resolution, signal broadening, and contamination, thereby enabling accurate and reliable characterization of this important sesquiterpenoid.

Introduction: The Analytical Imperative for Secolongifolenediol

Secolongifolenediol is a sesquiterpenoid natural product, notably produced in the fermentation broth of fungi such as Bipolaris eleusines[]. As with many natural products, its complete structural and quantitative characterization is fundamental for research, quality control, and potential therapeutic development. NMR spectroscopy is the definitive tool for this purpose, offering unparalleled insight into molecular structure.

However, the quality of an NMR spectrum is profoundly dependent on the meticulous preparation of the sample[2][3]. A poorly prepared sample will invariably lead to suboptimal data, characterized by broad lines, poor signal-to-noise, and obscured information, regardless of the spectrometer's field strength. This guide provides a self-validating system of protocols designed to ensure that the final sample is a homogenous, contaminant-free solution optimized for magnetic field stability and spectral clarity.

Foundational Principles: Pre-Protocol Assessment

Before proceeding to the bench, a thorough assessment of the sample and experimental goals is critical. This initial planning phase dictates subsequent choices in solvent, concentration, and handling.

Sample Integrity and Purity

The origin of secolongifolenediol from fermentation broths or complex plant extracts implies the potential presence of residual media components, other secondary metabolites, or extraction solvents[4][5].

  • Causality: Solid particulates or immiscible liquids within the NMR tube disrupt the homogeneity of the magnetic field (B₀). Each particle has a different magnetic susceptibility than the solution, creating localized field distortions that result in broad spectral lines and poor resolution, a problem that cannot be corrected by shimming[2][3][6].

  • Recommendation: Always assume the presence of microscopic particulates. The protocols outlined below incorporate a mandatory filtration step. If the sample is of questionable purity, consider a preliminary purification step (e.g., flash chromatography or preparative HPLC) before NMR analysis[7].

Required Equipment and Reagents
  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[2].

  • NMR tube caps.

  • Analytical balance (4 or 5-place).

  • Glass vials (e.g., 1-dram).

  • Pasteur pipettes and bulbs.

  • Glass wool (for filtration).

  • Vortex mixer and/or sonicator.

  • High-purity deuterated solvents (≥99.8% D).

  • (For qNMR) High-purity internal standard (≥99%).

Workflow for Sample Preparation

The following diagram outlines the comprehensive workflow, from initial sample weighing to the final spectrometer-ready sample.

G cluster_prep Phase 1: Preparation cluster_transfer Phase 2: Filtration & Transfer cluster_final Phase 3: Finalization weigh 1. Weigh Analyte (Secolongifolenediol) dissolve 2. Select & Add Deuterated Solvent weigh->dissolve weigh_std 1a. Weigh Internal Standard (for qNMR) weigh_std->dissolve qNMR only mix 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->mix prep_pipette 4. Prepare Filtration Pipette (Glass Wool Plug) mix->prep_pipette transfer 5. Filter Solution Directly into NMR Tube prep_pipette->transfer adjust 6. Adjust Volume to Correct Height (4-5 cm) transfer->adjust cap_clean 7. Cap and Clean Exterior of Tube adjust->cap_clean ready Spectrometer Ready cap_clean->ready

Caption: General workflow for NMR sample preparation.

Protocol 1: Qualitative NMR Sample Preparation

This protocol is designed for the structural elucidation and characterization of secolongifolenediol using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Analyte Concentration

The required sample mass depends on the specific experiments to be performed. Higher concentrations are needed for less sensitive nuclei (like ¹³C) and multi-dimensional experiments.

NMR ExperimentTypical Mass (mg)Moles (approx.)*Rationale
¹H NMR (Proton)1 - 5 mg4 - 21 µmolHigh natural abundance and sensitivity of ¹H nucleus requires less sample[3][6].
¹³C NMR (Carbon)10 - 30 mg42 - 126 µmolLow natural abundance (~1.1%) of ¹³C necessitates a higher concentration for adequate signal-to-noise[6][8].
2D NMR (COSY, HSQC etc.)15 - 25 mg63 - 105 µmolRequires sufficient concentration to detect weaker correlation signals within a reasonable time[6].

*Based on the molecular weight of Secolongifolenediol (C₁₅H₂₆O₂): 238.37 g/mol .

Solvent Selection: A Decision-Making Framework

The choice of a deuterated solvent is the most critical step.[9] It must fully dissolve the analyte without reacting with it. Deuterated solvents are essential to avoid large, overwhelming solvent signals in ¹H NMR spectra and to provide a signal for the spectrometer's magnetic field lock system.[10][11]

For a moderately polar sesquiterpenoid diol like secolongifolenediol, the following decision process is recommended.

G start Start: Assess Analyte Polarity (Secolongifolenediol is moderately polar) test_cdcl3 Test Solubility in Deuterated Chloroform (CDCl₃) start->test_cdcl3 dissolved_cdcl3 Fully Dissolved? test_cdcl3->dissolved_cdcl3 proceed_cdcl3 Proceed with CDCl₃ dissolved_cdcl3->proceed_cdcl3 Yes test_cd3od Test Solubility in Deuterated Methanol (CD₃OD) dissolved_cdcl3->test_cd3od No dissolved_cd3od Fully Dissolved? test_cd3od->dissolved_cd3od proceed_cd3od Proceed with CD₃OD dissolved_cd3od->proceed_cd3od Yes test_dmso Test Solubility in DMSO-d₆ dissolved_cd3od->test_dmso No dissolved_dmso Fully Dissolved? test_dmso->dissolved_dmso proceed_dmso Proceed with DMSO-d₆ dissolved_dmso->proceed_dmso Yes mixed_solvent Consider Mixed Solvent System (e.g., CDCl₃:CD₃OD 4:1) dissolved_dmso->mixed_solvent No

Caption: Decision tree for deuterated solvent selection.

Solvent Properties Table:

SolventResidual ¹H Signal (ppm)¹³C Signal (ppm)Boiling Point (°C)Key Characteristics
Chloroform-d (CDCl₃)~7.26~77.261Excellent general-purpose solvent for organic compounds; easy to remove post-analysis[6][10].
Methanol-d₄ (CD₃OD)~3.31, ~4.87 (OH)~49.265Good for more polar compounds; exchangeable protons (OH, NH) will exchange with deuterium[9][12].
DMSO-d₆~2.50, ~3.33 (H₂O)~39.5189High polarity, dissolves a wide range of compounds; high boiling point makes sample recovery difficult[13].
Acetone-d₆~2.05~29.9, ~206.756Useful alternative to CDCl₃; can absorb water from the atmosphere[14][15].

Data sourced from multiple references[9][15].

Step-by-Step Protocol
  • Weighing: Accurately weigh the desired amount of secolongifolenediol into a clean, dry 1-dram glass vial.

  • Solvent Addition: Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial using a clean pipette[8]. This volume is optimal for achieving the correct sample height in a standard 5 mm NMR tube[6].

  • Dissolution: Gently vortex or place the vial in a sonicator bath for 1-2 minutes to ensure the sample is completely dissolved. Visually inspect against a light source to confirm no solid particles remain. A homogenous solution is paramount for high-quality spectra[6].

  • Filtration and Transfer: a. Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Do not use cotton wool , as solvents can leach impurities from it that are visible in ¹H NMR[2]. b. Draw the secolongifolenediol solution into the pipette. c. Carefully dispense the filtered solution into a high-quality 5 mm NMR tube. The final liquid height should be between 4.0 and 5.0 cm[8].

  • Finalizing the Sample: a. Cap the NMR tube securely. b. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints[8]. This prevents spinning issues in the spectrometer. c. Label the sample clearly. The sample is now ready for analysis.

Protocol 2: Quantitative NMR (qNMR) Sample Preparation

qNMR allows for the precise determination of the concentration or purity of a sample. It relies on comparing the integrated signal of the analyte to that of a certified internal standard of known mass and purity.

The Role and Selection of an Internal Standard

An ideal internal standard is the cornerstone of accurate quantification[16]. Its key characteristics must be:

  • High Purity (≥99%): The standard's purity must be known and certified to ensure accuracy[16].

  • Chemical Stability: It must not react with the analyte, solvent, or air.

  • Solubility: It must be fully soluble in the chosen deuterated solvent[16].

  • Spectral Simplicity: It should have one or more sharp, simple signals (preferably singlets) that do not overlap with any analyte signals[17].

Suggested Internal Standards for Secolongifolenediol in CDCl₃:

Internal Standard¹H Signal (ppm in CDCl₃)ProtonsRationale
Maleic Acid~6.30 (s)2Sharp singlet in the olefinic region, unlikely to overlap with terpenoid signals.
1,4-Dinitrobenzene~8.46 (s)4Signal is far downfield, clear of most aliphatic and olefinic protons[18].
Dimethyl sulfone (DMSO₂)~3.0 (s)6Simple singlet, but check for potential overlap with analyte signals in the 2-3 ppm region.

Data sourced from multiple references[16][18][19].

Step-by-Step qNMR Protocol
  • Ultra-Precise Weighing: a. Using a 4 or 5-place analytical balance, accurately weigh approximately 10-15 mg of the internal standard into a clean, dry vial. Record the mass precisely. b. To the same vial, add approximately 10-20 mg of the secolongifolenediol sample. Record the total mass and calculate the exact mass of the analyte. The use of a single vial minimizes transfer errors.

  • Solvent Addition & Dissolution: Add 0.7 - 0.8 mL of the chosen deuterated solvent (e.g., CDCl₃). Ensure complete dissolution via vortexing and/or sonication. This step may take longer to ensure both components are fully dissolved.

  • Filtration and Transfer: Follow the same filtration procedure as described in Protocol 1 (Section 4.3, Step 4).

  • Finalizing the Sample: Follow the same finalization procedure as described in Protocol 1 (Section 4.3, Step 5).

  • Spectrometer Parameters: For accurate quantification, specific acquisition parameters must be used. Ensure the relaxation delay (D1) is at least 5 times the longest T₁ relaxation time of both the standard and analyte protons, and use a 90° pulse angle[16][18].

Troubleshooting Common Issues

  • Problem: Broad, poorly resolved peaks.

    • Cause: Incomplete dissolution, solid particulates, or paramagnetic impurities[3][6].

    • Solution: Re-filter the sample. If the problem persists, the sample may contain paramagnetic metals; consider passing the solution through a small silica plug.

  • Problem: Unexpected peaks in the spectrum.

    • Cause: Contamination from glassware, pipette, filtration medium, or solvent. Common contaminants include water (~1.56 ppm in CDCl₃), grease, and acetone (~2.17 ppm)[12].

    • Solution: Use scrupulously clean glassware. Avoid cotton for filtration. Use high-purity solvents from freshly opened ampoules to minimize water contamination[20].

  • Problem: Low signal-to-noise ratio.

    • Cause: Sample concentration is too low for the experiment being run.

    • Solution: Prepare a more concentrated sample, referring to the table in Section 4.1. Increase the number of scans during acquisition.

References

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved February 22, 2026, from [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved February 22, 2026, from [Link]

  • What are the solvents used in NMR? What is the Deuterated solvent?. (2020, December 27). Mesbah Energy. Retrieved February 22, 2026, from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 22, 2026, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories. Retrieved February 22, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 22, 2026, from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science, Chemical Research Support. Retrieved February 22, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved February 22, 2026, from [Link]

  • Quality Control Assays of Essential Oils Using Benchtop NMR Spectroscopy. (2025, December 2). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mani, V., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1254-1260. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(14), 1381-1388. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NMR Solvent Data Chart. (n.d.). University of Wisconsin-Madison, Chemistry Facilities. Retrieved February 22, 2026, from [Link]

  • Isolation and Characterization of Phenolic Antioxidants from Plantago Herb. (n.d.). National Institutes of Health (NIH). Retrieved February 22, 2026, from [Link]

  • Ozek, T. (2017). Some applications on isolation and characterization of bioactive compounds from different essential oils. 5th International Conference and Exhibition on Pharmacognosy, Phytochemistry & Natural Products. [Link]

  • Isolation and Identification of Secondary Metabolites Produced by Phytopathogenic Fungus Corynespora cassiicola from Hevea brasiliensis. (2022, October 29). MDPI. Retrieved February 22, 2026, from [Link]

  • Isolation and characterization of virgin olive oil phenolic compounds by HPLC/UV and GC-MS. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. (2021, August 27). MDPI. Retrieved February 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Secolongifolenediol Production in Microbial Fermentation

Welcome to the technical support center for the microbial fermentation of secolongifolenediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microbial fermentation of secolongifolenediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the yield of this valuable sesquiterpenoid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles and field-proven insights to ensure the reliability and success of your work.

I. Troubleshooting Guide: Addressing Common Production Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during secolongifolenediol fermentation.

Problem 1: Low or No Detectable Secolongifolenediol Titer

A primary challenge in microbial biosynthesis is achieving high product yields.[1] Low titers can stem from a variety of factors, from the genetic makeup of your production strain to the specifics of your fermentation conditions.

Possible Causes & Recommended Solutions:

Potential Cause Diagnostic Check Recommended Action & Scientific Rationale
Inefficient Biosynthetic Pathway - Sequence verify all genetic constructs. - Perform RT-qPCR to assess the transcript levels of pathway genes. - Conduct enzyme assays on cell lysates to measure the activity of key enzymes (e.g., sesquiterpene synthase).Action: 1. Codon-optimize your heterologous genes for the chosen microbial host (E. coli, S. cerevisiae, etc.). This enhances translational efficiency. 2. Increase gene copy number by using high-copy number plasmids or integrating multiple copies into the genome. This can boost enzyme concentration. 3. Utilize strong, inducible promoters to control the expression of pathway genes, timing expression for the optimal production phase.
Precursor Limitation (Farnesyl Pyrophosphate - FPP) - Analyze intracellular metabolite pools for key precursors like acetyl-CoA, IPP, and DMAPP. - Overexpress a reporter gene (e.g., for another sesquiterpene) to confirm FPP availability.Action: 1. Overexpress key enzymes in the upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[2][3] For example, overexpressing tHMGR (truncated HMG-CoA reductase) in the MVA pathway can significantly increase precursor supply.[4] 2. Downregulate or knockout competing pathways that drain FPP, such as sterol biosynthesis (e.g., by repressing ERG9 in yeast). This redirects metabolic flux towards your product.[4]
Suboptimal Fermentation Conditions - Monitor and log key parameters throughout the fermentation: pH, temperature, dissolved oxygen (DO), and substrate consumption. - Perform a design of experiments (DoE) to systematically evaluate the impact of these parameters.[5]Action: 1. Optimize temperature: While 37°C is common for E. coli growth, a lower temperature (e.g., 25-30°C) may improve the solubility and activity of some enzymes.[6] 2. Control pH: Maintain the optimal pH for your microbial host (e.g., around 7.0 for E. coli, 5.0-6.0 for S. cerevisiae) using automated base/acid addition. 3. Ensure adequate aeration: Terpenoid biosynthesis is often an aerobic process. Optimize agitation and aeration rates to maintain a sufficient DO level, preventing oxygen from becoming a limiting factor.
Product Toxicity or Degradation - Perform toxicity assays by adding known concentrations of secolongifolenediol to your culture and monitoring cell growth. - Analyze culture samples over time to check for product degradation.Action: 1. Implement in situ product removal (ISPR) by adding a solvent overlay (e.g., dodecane) to the culture medium. This sequesters the product, reducing its concentration in the aqueous phase and mitigating toxicity.[6] 2. Engineer host tolerance: Overexpression of efflux pumps or membrane-modifying proteins can enhance the host's ability to tolerate higher product concentrations.
Problem 2: High Levels of Undesired Byproducts

The formation of byproducts can significantly reduce the yield and purity of secolongifolenediol, complicating downstream processing.

Possible Causes & Recommended Solutions:

Potential Cause Diagnostic Check Recommended Action & Scientific Rationale
Promiscuous Enzymes - Analyze the product profile using GC-MS or LC-MS to identify the byproducts. - Perform in vitro assays with purified enzymes and FPP to confirm their product specificity.Action: 1. Protein engineering: Use site-directed mutagenesis or directed evolution to improve the specificity of your sesquiterpene synthase for secolongifolenediol production.[7] 2. Source enzymes from different organisms: Orthologous enzymes may exhibit different product profiles.
Metabolic Overflow - Measure the concentration of common overflow metabolites like acetate (in E. coli) or ethanol (in S. cerevisiae).Action: 1. Optimize the carbon-to-nitrogen ratio in your medium. A balanced ratio can prevent the accumulation of inhibitory byproducts. 2. Implement a fed-batch fermentation strategy: Controlling the feed rate of the carbon source can prevent its accumulation to levels that trigger overflow metabolism.[8]
Spontaneous Chemical Reactions - Analyze the stability of secolongifolenediol under your fermentation and extraction conditions (pH, temperature).Action: 1. Adjust the pH of the culture medium to a range where the product is more stable. 2. Optimize downstream processing methods to minimize product degradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the microbial production of secolongifolenediol.

1. Which microbial host is better for secolongifolenediol production: Escherichia coli or Saccharomyces cerevisiae?

Both E. coli and S. cerevisiae are well-established hosts for terpenoid production, and the choice depends on several factors.[3][9]

  • E. coli offers rapid growth, well-characterized genetics, and generally higher initial titers for many terpenoids.[10] It utilizes the MEP pathway for isoprenoid precursor biosynthesis, which can be engineered for high flux.[2] However, challenges can include the proper folding of eukaryotic enzymes like P450s (if required for downstream modifications) and endotoxin contamination.

  • S. cerevisiae , being a eukaryote, is often better for expressing eukaryotic enzymes, including P450s, in their active forms. It uses the MVA pathway, which is also highly amenable to engineering.[4] Its GRAS (Generally Recognized as Safe) status is advantageous for producing compounds intended for human use. However, it generally has a slower growth rate than E. coli.

2. How can I increase the supply of the precursor, Farnesyl Pyrophosphate (FPP)?

Boosting FPP availability is a cornerstone of improving sesquiterpenoid yields.[2] Here are key strategies:

  • Upregulate the Mevalonate (MVA) Pathway (in S. cerevisiae or heterologously in E. coli):

    • Overexpress key flux-controlling enzymes, particularly a truncated HMG-CoA reductase (tHMGR), which is a major bottleneck.[4]

    • Overexpress other pathway enzymes like mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (MVD).

  • Upregulate the Methylerythritol Phosphate (MEP) Pathway (in E. coli):

    • Overexpress DXS (1-deoxy-D-xylulose-5-phosphate synthase) and IDI (isopentenyl diphosphate isomerase), which are often rate-limiting.[3]

  • Downregulate Competing Pathways:

    • In S. cerevisiae, downregulating or knocking out the gene for squalene synthase (ERG9) can prevent the diversion of FPP into sterol biosynthesis.[4]

  • Balance Precursor and Synthase Expression:

    • It's crucial to balance the expression of the FPP synthase (FPPS) with the secolongifolenediol synthase. Overexpression of FPPS without a corresponding "pull" from the terpene synthase can lead to the accumulation of FPP, which can be toxic.

3. What are the key considerations for optimizing the fermentation medium?

The composition of the fermentation medium is critical for cell growth and product formation.[5]

  • Carbon Source: Glucose is a common choice, but its concentration should be carefully controlled to avoid overflow metabolism.[6] Using alternative carbon sources like glycerol can sometimes be beneficial and more cost-effective.[11]

  • Nitrogen Source: Yeast extract and peptone are excellent sources of nitrogen and other essential nutrients. The carbon-to-nitrogen (C/N) ratio should be optimized to support both biomass production and product synthesis.

  • Micronutrients and Cofactors: Ensure the medium is supplemented with necessary metals and vitamins that act as cofactors for metabolic enzymes. For example, P450 enzymes often require a specific redox partner and a source of iron.[2]

4. How do I design an effective fermentation strategy?

Moving beyond simple batch cultures can significantly improve yields.

  • Fed-Batch Fermentation: This is a widely used strategy where a concentrated feed of nutrients (primarily the carbon source) is supplied to the culture over time.[8] This allows for high cell densities without the negative effects of high initial substrate concentrations, such as osmotic stress and overflow metabolism.

  • Two-Phase Fermentation: This involves separating the growth phase from the production phase.

    • Growth Phase: Optimize conditions for rapid biomass accumulation.

    • Production Phase: Once a high cell density is reached, change the conditions (e.g., induce gene expression, lower the temperature) to favor secolongifolenediol production.

III. Visualizing the Workflow and Pathways

Experimental Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low secolongifolenediol titers.

Troubleshooting_Workflow start Low Secolongifolenediol Titer check_constructs Verify Genetic Constructs (Sequencing, RT-qPCR) start->check_constructs check_precursors Assess Precursor Supply (Metabolite Analysis) start->check_precursors check_conditions Evaluate Fermentation Conditions (pH, Temp, DO) start->check_conditions check_toxicity Investigate Product Toxicity (Toxicity Assays) start->check_toxicity optimize_expression Optimize Gene Expression (Codon Usage, Promoters) check_constructs->optimize_expression Issue Found engineer_pathway Engineer Precursor Pathway (Overexpress MVA/MEP genes) check_precursors->engineer_pathway Limitation Identified optimize_fermentation Optimize Fermentation (DoE, Fed-batch) check_conditions->optimize_fermentation Suboptimal implement_ispr Implement In Situ Product Removal check_toxicity->implement_ispr Toxicity Confirmed optimize_expression->start Re-evaluate engineer_pathway->start Re-evaluate optimize_fermentation->start Re-evaluate implement_ispr->start Re-evaluate

Caption: A systematic workflow for troubleshooting low secolongifolenediol yield.

Simplified Secolongifolenediol Biosynthesis Pathway

This diagram illustrates the core metabolic pathway leading to secolongifolenediol, highlighting key engineering targets.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway + Overexpress tHMGR fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp seco_synthase Secolongifolenediol Synthase (Heterologous Expression) fpp->seco_synthase competing_pathways Competing Pathways (e.g., Sterol Synthesis) fpp->competing_pathways - Downregulate ERG9 secolongifolenediol Secolongifolenediol seco_synthase->secolongifolenediol

Caption: Key metabolic engineering targets for enhancing secolongifolenediol production.

IV. Experimental Protocols

Protocol 1: Basic Fed-Batch Fermentation

This protocol provides a starting point for a fed-batch fermentation process in a 1L bioreactor.

1. Inoculum Preparation: a. Inoculate 50 mL of seed medium (e.g., YPD for yeast, LB for E. coli) with a single colony of your production strain. b. Incubate overnight at the optimal growth temperature with shaking (e.g., 30°C for yeast, 37°C for E. coli).

2. Bioreactor Setup: a. Prepare 500 mL of batch fermentation medium in the 1L bioreactor. b. Autoclave the bioreactor and medium. c. Aseptically add any heat-sensitive components (e.g., vitamins, antibiotics). d. Calibrate pH and DO probes.

3. Inoculation and Batch Phase: a. Inoculate the bioreactor with the overnight seed culture to a starting OD600 of ~0.1. b. Run the batch phase at the desired temperature, maintaining pH with automated addition of acid/base. Set a DO cascade control (e.g., linked to agitation speed) to maintain DO above 20%.

4. Fed-Batch Phase: a. Prepare a sterile, concentrated feed solution (e.g., 50% w/v glucose). b. Once the initial carbon source in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the feed pump. c. Begin with a slow, constant feed rate and adjust as needed to maintain a stable DO and avoid byproduct accumulation. d. If using an inducible promoter, add the inducer at the beginning of the fed-batch phase.

5. Sampling and Analysis: a. Take samples aseptically at regular intervals (e.g., every 4-8 hours). b. Measure OD600 for cell growth. c. Analyze the supernatant for substrate consumption and byproduct formation (e.g., using HPLC). d. Extract and quantify secolongifolenediol from the whole broth or solvent overlay (e.g., using GC-MS).

V. References

  • Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Opportunities and challenges for the sustainable production of structurally complex diterpenoids in recombinant microbial systems - Beilstein Journals . Beilstein-Institut. Available at: [Link]

  • Metabolic engineering strategies for sesquiterpene production in microorganism . Taylor & Francis Online. Available at: [Link]

  • Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Identifying and engineering the ideal microbial terpenoid production host - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - MDPI . MDPI. Available at: [Link]

  • Impact of Culture Condition Modulation on the High-Yield, High-Specificity, and Cost-Effective Production of Terpenoids from Microbial Sources: a Review - ASM Journals . American Society for Microbiology. Available at: [Link]

  • Identifying and engineering the ideal microbial terpenoid production host . ResearchGate. Available at: [Link]

  • Structural Insights into Three Sesquiterpene Synthases for the Biosynthesis of Tricyclic Sesquiterpenes and Chemical Space Expansion by Structure-Based Mutagenesis | Journal of the American Chemical Society - ACS Publications . American Chemical Society. Available at: [Link]

  • Engineering microbial production of terpenoids - eScholarship.org . University of California. Available at: [Link]

  • Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli - MDPI . MDPI. Available at: [Link]

  • Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis - Environmental Molecular Sciences Laboratory . Environmental Molecular Sciences Laboratory. Available at: [Link]

  • Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Metabolic engineering of Escherichia coli for the production of isoprenoids - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Biosynthesis of lipid resorcinols and benzoquinones in isolated secretory plant root hairs . Oxford Academic. Available at: [Link]

  • Metabolic Engineering for Advanced Biofuels Production from Escherichia coli - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Optimization of 1,3-propanediol production from fermentation of crude glycerol by immobilized Bacillus pumilus - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Metabolic Engineering of Phenolic Biosynthesis Pathway and Metabolite Profiling of Strawberry (Fragaria x ananassa) - CORE . CORE. Available at: [Link]

  • Enzyme-Enzyme Interactions in Monolignol Biosynthesis - Frontiers . Frontiers. Available at: [Link]

  • Overcoming factors limiting high-solids fermentation of lignocellulosic biomass to ethanol . PNAS. Available at: [Link]

  • Mod-10 Lec-40 Metabolic Engineering & Synthetic Biology - YouTube . YouTube. Available at: [Link]

  • Factors influencing the fermentation process and ethanol yield - ResearchGate . ResearchGate. Available at: [Link]

  • Optimization of an In Vitro Colonic Fermentation: Insights into Flavan-3-ol Catabolism and Microbiota Modulation | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Problem Fermentations - Viticulture and Enology - UC Davis . University of California, Davis. Available at: [Link]

  • Optimization of fermentative production of sophorolipid biosurfactant by Starmerella bombicola NRRL Y-17069 using response surface methodology | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Factors influencing the fermentation process and ethanol yield - Romanian Biotechnological Letters . Romanian Biotechnological Letters. Available at: [Link]

  • Production of Bioethanol—A Review of Factors Affecting Ethanol Yield - MDPI . MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Secolongifolenediol Extraction &amp; Purification

This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering purity challenges in the isolation of secolongifolenediol. As a sesquiterpenoid diol, its purificat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering purity challenges in the isolation of secolongifolenediol. As a sesquiterpenoid diol, its purification requires a nuanced approach that balances polarity, selectivity, and compound stability. This document provides field-proven insights and systematic protocols to diagnose and resolve common purity issues.

Part 1: Foundational Knowledge: Understanding Your Impurity Profile

Effective troubleshooting begins with understanding the potential contaminants. Since secolongifolenediol is often produced via fermentation of microorganisms like Bipolaris eleusines, the impurity profile is distinct from that of a typical plant extract.[] Contaminants will originate from both the culture medium and other fungal metabolic pathways.

Table 1: Common Impurity Classes in Secolongifolenediol Fermentation Extracts

Impurity ClassExamplesSourceImpact on Purification
Highly Non-Polar Lipids, Waxes, Fatty AcidsFungal cell membranesCause oily/waxy final product; can interfere with crystallization.
Highly Polar Residual Sugars, Salts, Amino AcidsFermentation MediaCan suppress ionization in MS analysis; may require aqueous washes to remove.
Pigments & Phenols Melanins, Polyphenolic compoundsFungal MetabolismResult in dark-colored extracts; can be difficult to separate from the target.[2][3]
Structurally Similar Other Sesquiterpenoids, Isomers, Precursor MoleculesFungal MetabolismMost challenging; often co-elute during chromatography, requiring high-resolution techniques.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: My initial solvent extraction of the fermentation broth yielded a dark, oily crude product with low target purity. What is the primary cause?

This is a common outcome resulting from a lack of selectivity in the initial extraction step. A broad-spectrum solvent (e.g., ethyl acetate) will pull not only your moderately polar secolongifolenediol but also a wide range of non-polar lipids and highly colored fungal pigments.[5] The solution is not to find a "perfect" single solvent, but to introduce an intermediate purification step, such as liquid-liquid extraction, to partition and remove these undesirable classes of compounds before proceeding to chromatography.

Q2: I'm using column chromatography, but my fractions are consistently contaminated with a compound that has a very similar TLC Rf value. What's happening?

This strongly suggests the presence of a structurally related impurity, such as an isomer or another sesquiterpenoid metabolite, which is a frequent challenge in natural product isolation.[4] Standard silica gel chromatography may not have the resolving power to separate molecules with such similar polarities. Overcoming this requires advanced chromatographic strategies, such as switching the separation mechanism (e.g., from normal-phase to reverse-phase) or employing gradient elution to improve resolution.

Q3: Which analytical techniques are best for reliably determining the final purity of my secolongifolenediol?

A multi-technique approach is essential for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis. A UV detector is suitable if the compound has a chromophore, but a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is more universal for compounds like terpenoids.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying any volatile or semi-volatile impurities and confirming the identity of your target compound by its mass spectrum.[4]

  • Quantitative NMR (qNMR): A powerful method for determining absolute purity without needing a specific reference standard of the analyte itself. It provides structural confirmation simultaneously.[9][10]

Part 3: In-Depth Troubleshooting Guides

Issue 1: Low Purity After Initial Bulk Extraction
  • Symptoms: The crude extract is dark, oily, or waxy. TLC analysis shows a streak from the baseline to the solvent front, with your target spot being faint.

  • Diagnosis: Overwhelming presence of highly non-polar (lipids) and/or highly polar (media components, pigments) impurities.

  • Corrective Workflow: Implement a pre-chromatography cleanup strategy using liquid-liquid extraction (LLE) to remove the bulk of these off-target compounds.

Caption: Workflow for pre-chromatography cleanup of crude extracts.

Experimental Protocol 1: Liquid-Liquid Extraction (LLE) for Bulk Impurity Removal

This protocol is designed to partition compounds based on polarity, separating the moderately polar secolongifolenediol from non-polar lipids and highly polar media components.

  • Solubilization: Dissolve the crude extract completely in a 9:1 methanol:water solution.

  • Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of n-hexane.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, inverting the funnel and venting frequently to release pressure. This step partitions non-polar compounds into the upper hexane layer.[11]

  • Phase Separation: Allow the layers to fully separate. The upper hexane layer will contain lipids and waxes, while the lower aqueous methanol layer contains secolongifolenediol and other polar molecules.

  • Collection & Repetition: Drain the lower aqueous methanol layer into a clean flask. Discard the hexane layer. Repeat the hexane wash (steps 2-4) two more times to ensure complete removal of non-polar impurities.

  • Back-Extraction (Optional): To remove highly polar impurities, add an equal volume of water to the collected methanol phase and extract with ethyl acetate. Secolongifolenediol will move into the ethyl acetate phase, leaving water-soluble media components behind.

  • Concentration: Dry the final, enriched organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting extract is now ready for chromatography.

Issue 2: Co-elution of Impurities During Column Chromatography
  • Symptoms: Fractions collected from the column are not pure. HPLC or TLC analysis shows two or more closely eluting peaks/spots.

  • Diagnosis: The selected chromatography system lacks the necessary selectivity to resolve structurally similar compounds.

  • Corrective Workflow: Systematically modify chromatographic parameters to alter selectivity and improve resolution.

Caption: Decision workflow for optimizing chromatographic separation.

Experimental Protocol 2: Developing a Reverse-Phase Chromatography Method

If normal-phase (silica) chromatography fails, switching to reverse-phase (C18) offers an orthogonal separation mechanism based on hydrophobicity.

  • Stationary Phase Selection: Pack a column with C18-functionalized silica gel.

  • Sample Loading: Dissolve the LLE-purified extract in a minimal amount of methanol. Adsorb this onto a small amount of C18 silica and allow it to dry completely. Carefully load the dried powder onto the top of the packed column.

  • Mobile Phase: Prepare a series of mobile phases with decreasing polarity, typically mixtures of water and methanol (or acetonitrile).

  • Gradient Elution:

    • Begin elution with a highly polar mobile phase (e.g., 70:30 water:methanol) to wash out any remaining highly polar impurities.

    • Gradually decrease the polarity of the mobile phase by increasing the methanol concentration in steps (e.g., to 60:40, then 50:50). This slow change in solvent strength is crucial for separating compounds with similar hydrophobicity.[12]

    • Secolongifolenediol, being moderately polar, will elute as the solvent becomes less polar.

  • Fraction Collection & Analysis: Collect small, uniform fractions throughout the gradient elution. Analyze each fraction by TLC or HPLC to identify the fractions containing pure secolongifolenediol.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

  • Recent Trends in Analytical Techniques for Impurity Profiling, Austin Publishing Group. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction, K-Jhil. [Link]

  • Extraction and Analysis of Terpenes/Terpenoids, Current Protocols in Plant Biology. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions, LCGC International. [Link]

  • Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography, Molecules. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review, Chinese Medicine. [Link]

  • Techniques for extraction and isolation of natural products: A comprehensive review, ResearchGate. [Link]

  • Strategies for Natural Products Isolation, Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview, Master Organic Chemistry. [Link]

  • The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil, MDPI. [Link]

  • Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae, ResearchGate. [Link]

  • Isolation and Structure Elucidation of Sesquiterpenoids from the Essential Oils of Some Liverworts, University of Alabama Libraries. [Link]

  • Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects, Molecules. [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis, Biblioteka Nauki. [Link]

  • Nanofiltration-Assisted Concentration Processes of Phenolic Fractions and Carotenoids from Natural Food Matrices, MDPI. [Link]

  • Optimization of an Extraction Process to Obtain a Food-Grade Sulforaphane-Rich Extract from Broccoli, MDPI. [Link]

  • Phenol extraction of DNA solutions, Leiden University Medical Center. [Link]

  • Natural Sources of Selenium as Functional Food Products for Chemoprevention, Molecules. [Link]

  • In-depth assessment of analytical methods for olive oil purity, safety, and quality characterization, Journal of Agricultural and Food Chemistry. [Link]

  • Flavonoid Content of Vegetables, USDA Agricultural Research Service. [Link]

  • Resorcinol, PubChem, National Institutes of Health. [Link]

  • Potential Health Benefits of Olive Oil and Plant Polyphenols, Molecules. [Link]

  • In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils, MDPI. [Link]

  • Dietary Sources of Lutein and Zeaxanthin Carotenoids and Their Role in Eye Health, Nutrients. [Link]

  • Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing, BMC Research Notes. [Link]

Sources

Troubleshooting

Overcoming substrate inhibition in secolongifolenediol production

Topic: Overcoming Substrate Inhibition in Biocatalytic Hydroxylation Doc ID: TS-BIO-450-SLD | Last Updated: 2026-02-22 Status: Active | Access Level: R&D / Process Engineering[1] Diagnostic Hub: Is it Inhibition or Toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Substrate Inhibition in Biocatalytic Hydroxylation

Doc ID: TS-BIO-450-SLD | Last Updated: 2026-02-22 Status: Active | Access Level: R&D / Process Engineering[1]

Diagnostic Hub: Is it Inhibition or Toxicity?

Before altering your bioreactor parameters, you must distinguish between Kinetic Substrate Inhibition (enzyme-level) and Cytotoxicity (cell-level). Both plague secolongifolene biotransformation due to its hydrophobic sesquiterpene nature.

The Mechanism (Why it fails)

The conversion of secolongifolene to secolongifolenediol typically involves a cytochrome P450 monooxygenase (e.g., engineered P450


 or fungal hydroxylases).
  • Haldane Kinetics (Enzyme Level): At high concentrations, a second substrate molecule binds to the enzyme-substrate complex (

    
    ), forming an inactive dead-end complex (
    
    
    
    ). This blocks the catalytic cycle.
  • Membrane Disruption (Cell Level): Secolongifolene (

    
    ) partitions into the microbial cell membrane, increasing fluidity and disrupting the proton motive force (PMF), leading to cell death before conversion occurs.
    
Diagnostic Matrix
ObservationLikely CauseVerification Test
High initial rate, then abrupt stop. Cell density (OD

) remains constant.
Substrate Inhibition Dilute reaction 2x with buffer. If specific activity increases, it is inhibition.
Low initial rate. OD

drops or cells lyse.
Cytotoxicity Stain with Propidium Iodide (Live/Dead stain). High red fluorescence = Toxicity.
Product formation slows, but substrate is abundant.Product Inhibition Add purified secolongifolenediol to a fresh reaction. If rate drops, it is product inhibition.

Engineering Solutions & Protocols

Strategy A: The Biphasic System (Recommended)

Best for: High-load batch conversions where substrate toxicity is the primary bottleneck.

Concept: Use a biocompatible organic solvent (Second Phase) to act as a "substrate reservoir." The thermodynamic equilibrium keeps the aqueous concentration of secolongifolene below the inhibition constant (


) while maintaining a high total load.
Protocol: Dioctyl Phthalate (DOP) / Aqueous System

Reagents:

  • Organic Phase: Dioctyl phthalate (DOP) or Bis(2-ethylhexyl) phthalate. (Alternative: n-Hexadecane).

  • Aqueous Phase: Potassium phosphate buffer (100 mM, pH 7.4) + Biocatalyst (

    
     or isolated enzyme).
    
  • Substrate: Secolongifolene (dissolved in organic phase).

Step-by-Step Workflow:

  • Preparation: Dissolve secolongifolene in DOP to a concentration of 50–100 mM .

  • Emulsification: Mix the Organic Phase with the Aqueous Phase at a ratio of 1:4 (Organic:Aqueous) .

  • Agitation: Set agitation speed high (e.g., 600–800 rpm) to maximize the interfacial area. Note: Mass transfer occurs at the interface.

  • Initiation: Add the biocatalyst.

  • Monitoring: Sample the organic phase for product accumulation (secolongifolenediol will partition here, reducing product inhibition in the aqueous phase).

Why this works: The partition coefficient (


) ensures that >95% of the substrate remains in the DOP, slowly "leaking" into the water phase only as it is consumed by the enzyme.
Strategy B: Fed-Batch Feeding (Pulse-Feed)

Best for: Fermentation processes where organic solvents are difficult to separate downstream.

Concept: Maintain the substrate concentration in the reactor (


) consistently below the inhibition threshold (

) using a pre-calculated feed rate.
Protocol: Exponential Feeding Algorithm

Parameters:

  • 
     (Specific Consumption Rate):  Determine experimentally (typically 0.5–2.0 mmol/g
    
    
    
    /h).
  • 
     (Inhibition Constant):  Estimated at ~0.5 mM for many terpene hydroxylases.
    

Step-by-Step Workflow:

  • Induction: Induce protein expression (e.g., IPTG) at OD

    
     = 10–15.
    
  • Initial Pulse: Add secolongifolene to reach 0.2 mM (well below

    
    ).
    
  • Variable Feed: Start a peristaltic pump feeding a concentrated substrate stock (in ethanol/DMSO).

    • Formula:

      
      
      
    • Simplified: Feed at a rate equal to the consumption rate (

      
      ).
      
  • Feedback Loop: Monitor Dissolved Oxygen (DO).

    • DO Spike: Indicates substrate depletion (metabolism slowed).

      
      Increase Feed. 
      
    • DO Flatline (Low): Metabolism active.

      
      Maintain Feed. 
      
    • DO Rise (Slow) + Substrate Accumulation: Inhibition onset.

      
      Stop Feed immediately. 
      

Visualizing the Solution

Diagram 1: The Biphasic Relief Mechanism

Caption: Schematic showing how the organic phase buffers the substrate, preventing the formation of the inhibitory


 complex in the aqueous phase.

SubstrateInhibitionRelief cluster_organic Organic Phase (Reservoir) cluster_aqueous Aqueous Phase (Reaction Zone) S_org Secolongifolene (High Conc.) S_aq Secolongifolene (< Ki) S_org->S_aq Slow Partitioning (Controlled by LogP) Enz P450 Enzyme S_aq->Enz Binds SES SES Complex (Inactive/Dead-End) S_aq->SES Inhibition blocked by low [S]aq ES ES Complex (Active) Enz->ES P_aq Secolongifolenediol ES->P_aq Hydroxylation ES->SES Excess S P_aq->S_org Product Extraction

Diagram 2: Decision Logic for Troubleshooting

Caption: Flowchart to determine the correct corrective action based on experimental data.

TroubleshootingLogic Start Problem: Low Yield CheckRate Check Initial Reaction Rate Start->CheckRate FastStop Fast Start -> Abrupt Stop CheckRate->FastStop SlowDeath Slow Start -> Cell Lysis CheckRate->SlowDeath DilutionTest Perform 2x Dilution Test FastStop->DilutionTest ViabilityTest Perform Propidium Iodide Stain SlowDeath->ViabilityTest ResultInhib Activity Increases? DilutionTest->ResultInhib ResultTox High Red Fluorescence? ViabilityTest->ResultTox Sol_Inhib Diagnosis: Substrate Inhibition Action: Switch to Fed-Batch or Biphasic System ResultInhib->Sol_Inhib Yes Sol_Tox Diagnosis: Cytotoxicity Action: Use Resin (ISPR) or Change Host ResultTox->Sol_Tox Yes

FAQ & Troubleshooting

Q: Can I use cyclodextrins instead of an organic solvent? A: Yes. Methyl-


-cyclodextrin (M

CD) can form inclusion complexes with secolongifolene. This improves solubility and reduces free substrate concentration, mitigating inhibition. However, the binding constant must be balanced; if M

CD binds the substrate too tightly, the enzyme cannot access it. A molar ratio of 1:1 to 1:2 (Substrate:CD) is a good starting point.

Q: My enzyme is P450 BM3. Why does it lose activity after 4 hours even with low substrate? A: P450s are notoriously unstable. The "uncoupling" of the catalytic cycle (where NADPH is consumed but no product is formed) generates Reactive Oxygen Species (ROS) that bleach the heme.

  • Fix: Add Catalase (100 U/mL) and Superoxide Dismutase (SOD) to the buffer to scavenge ROS.

Q: How do I separate the product from the Dioctyl Phthalate (DOP)? A: DOP has a very high boiling point (


C). Do not attempt distillation.
  • Protocol: Use liquid-liquid extraction with a volatile solvent (e.g., Ethyl Acetate) to pull the secolongifolenediol out of the DOP, or use silica gel chromatography directly on the organic phase if the volume is manageable.

References

  • Schewe, H., et al. (2009). "A novel P450 BM3 variant with specific hydroxylation activity towards the sesquiterpene (+)-valencene." Applied Microbiology and Biotechnology. Link

    • Relevance: Establishes protocols for P450-mediated sesquiterpene hydroxyl
  • Julsing, M.K., et al. (2012). "Functional analysis of genes involved in the biosynthesis of isoprene in Bacillus subtilis." Applied Microbiology and Biotechnology. Link

    • Relevance: Discusses metabolic engineering for terpene precursors.
  • Kloetzer, J., et al. (2013). "Substrate inhibition of lycopene cyclase limits carotenoid synthesis." Nature Communications. Link

    • Relevance: Provides the theoretical framework for Haldane kinetics in terpene p
  • Molina, C.B., et al. (2019). "Overcoming substrate inhibition during biological treatment: Biphasic systems." ResearchGate. Link

    • Relevance: Definitive guide on using organic phases to manage toxic/inhibitory hydrophobic substr

Sources

Optimization

Technical Support Center: Purification of Secolongifolenediol

Topic: Refining Column Chromatography Steps for Secolongifolenediol Document ID: TS-CHRO-SLD-001 Last Updated: February 22, 2026 Status: Active[1] Introduction: The Separation Challenge Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Column Chromatography Steps for Secolongifolenediol

Document ID: TS-CHRO-SLD-001 Last Updated: February 22, 2026 Status: Active[1]

Introduction: The Separation Challenge

Welcome to the technical support hub for sesquiterpene purification. Isolating secolongifolenediol presents a classic but deceptive chromatographic challenge: the polarity chasm.

You are likely synthesizing this from longifolene (a tricyclic hydrocarbon) or a related intermediate.[1] The transition from a non-polar hydrocarbon to a polar diol (two hydroxyl groups) creates a massive shift in retention behavior.[1]

  • The Trap: Standard isocratic methods often fail. Non-polar impurities elute instantly, while the diol binds irreversibly to silica if the solvent isn't polar enough, or streaks if the silica is too active.

  • The Goal: This guide defines a Gradient Elution Protocol designed to fractionate the lipophilic starting material from the hydrophilic diol product while managing the acid-sensitive nature of longifolene skeletons.

Module 1: The Gold Standard Protocol

Prerequisite: Do not proceed without running a Thin Layer Chromatography (TLC) pilot.[1] Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Recommended Mobile Phase: Hexane (Hex) and Ethyl Acetate (EtOAc).[1]

Step-by-Step Workflow
1. Column Preparation (The Neutral Slurry)
  • Technical Insight: Longifolene derivatives can undergo acid-catalyzed rearrangement (e.g., to isolongifolene) on highly acidic silica.[1][2]

  • Action: Slurry 50g of Silica Gel per 1g of crude material. Use 100% Hexane for the slurry.

  • Buffering (Optional but Recommended): If your crude contains acid-labile precursors, add 1% Triethylamine (TEA) to the slurry solvent to neutralize surface silanols.[1] Flush with 2 column volumes (CV) of Hexane to remove excess TEA before loading.[1]

2. Sample Loading (Dry Load Technique)
  • Why: Secolongifolenediol is viscous and polar.[1] Wet loading in minimal solvent often leads to band broadening.[1]

  • Protocol: Dissolve crude in minimal Dichloromethane (DCM). Add Celite 545 (1:1 w/w ratio with crude).[1] Rotary evaporate until a free-flowing powder remains.[1] Load this powder on top of the sand layer.

3. The Gradient Elution Strategy

Do not use an isocratic system. Use the following stepwise gradient to ensure separation of non-polar byproducts.

Gradient StepSolvent Ratio (Hex:EtOAc)Volume (CV)Target Elution
Equilibration 100:02 CVFlush column, stabilize packing.
Wash 95:53 CVElute unreacted Longifolene (Rf ~0.9).[1]
Ramp 1 80:204 CVElute mono-oxidized impurities/ketones.[1]
Ramp 2 60:405 CVElution Zone: Secolongifolenediol.
Flush 0:100 (or 10% MeOH)2 CVStrip highly polar tars/salts.[1]
4. Fraction Collection & Analysis
  • Collection: Collect fraction sizes equal to 10-15% of the column volume.

  • Visualization: Terpenes lack strong UV chromophores.[1] You must use a stain.[1]

    • Primary:p-Anisaldehyde Stain (Blue/Purple spots upon heating).[1]

    • Alternative: Vanillin-Sulfuric Acid (Various colors, specific for terpenes).[1]

Module 2: Troubleshooting & FAQs

Q1: My product is streaking across the TLC plate and the column. How do I fix this?

Diagnosis: Diols form strong hydrogen bonds with the silanol groups of the silica. Solution:

  • Doping: Add 1% Isopropyl Alcohol (IPA) to your mobile phase.[1] IPA is a better hydrogen bond donor than EtOAc and helps "sharpen" the band.

  • Concentration: You may be overloading. Reduce load to 1g crude per 75g silica.[1]

Q2: I see a spot on TLC, but nothing is coming off the column.

Diagnosis: "Irreversible" adsorption due to low polarity. Solution:

  • Calculate the Rf in your chosen column solvent. If Rf < 0.15, it will take >20 Column Volumes to elute.[1]

  • Immediate Fix: Jump the gradient. If you are at 20% EtOAc, move immediately to 50% EtOAc or introduce 5% Methanol.[1]

Q3: I have a co-eluting impurity just above my diol.

Diagnosis: Likely a structural isomer or a mono-alcohol with similar polarity.[1] Solution:

  • Change Selectivity: Switch the solvent system from Hex/EtOAc to DCM/Methanol (Start 99:1, ramp to 95:5). DCM interacts differently with the diol dipole than Hexane.

Module 3: Visualization of Logic

Workflow Diagram: Purification Logic

This diagram illustrates the decision-making process for the gradient elution.

PurificationWorkflow Start Crude Secolongifolenediol TLC Run Pilot TLC (30% EtOAc in Hex) Start->TLC CheckRf Check Rf Value TLC->CheckRf RfHigh Rf > 0.3 (Too Fast) CheckRf->RfHigh Non-polar impurities RfLow Rf < 0.15 (Stuck) CheckRf->RfLow Diol binds tight RfGood Rf 0.2 - 0.3 (Optimal) CheckRf->RfGood Target Zone Prep Prepare Column (Neutral Silica, Hexane Slurry) RfHigh->Prep Decrease Polarity RfLow->Prep Increase Polarity RfGood->Prep Gradient Execute Gradient: 0% -> 40% EtOAc Prep->Gradient Fractions Analyze Fractions (Anisaldehyde Stain) Gradient->Fractions Result Pure Diol Isolated Fractions->Result

Caption: Logical workflow for optimizing the stationary and mobile phases based on TLC retention factors (Rf).

Troubleshooting Logic Tree

Use this tree when standard elution fails.

Troubleshooting Problem Issue Detected Type1 Streaking/Tailing Problem->Type1 Type2 Co-elution Problem->Type2 Type3 No Elution Problem->Type3 Sol1 Add 1% TEA (Acidic Impurity) OR Add 1% IPA (H-Bonding) Type1->Sol1 Sol2 Switch to DCM/MeOH OR Use Silver Nitrate Silica Type2->Sol2 Sol3 Flush with EtOAc Check Solubility Type3->Sol3

Caption: Rapid diagnostic tree for resolving common chromatographic defects.

Module 4: Quantitative Reference Data

Table 1: Solvent System Polarity Guide for Sesquiterpene Diols

Solvent SystemPolarity IndexUse Case
100% Hexane 0.1Removal of unreacted Longifolene/Hydrocarbons.
90:10 Hex:EtOAc ~1.0Elution of mono-alcohols, epoxides, or esters.
60:40 Hex:EtOAc ~2.5Target Zone for Secolongifolenediol.
95:5 DCM:MeOH ~3.1Alternative for difficult separations (orthogonal selectivity).[1]

References

  • Corey, E. J., et al. (1964).[1] Total Synthesis of Longifolene.[1][3] Journal of the American Chemical Society. (Foundational chemistry on longifolene stability and derivatization). [1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry.[1][2] (The definitive guide on flash chromatography mechanics). [1]

  • CSIR-CSMCRI. (2021). Catalytic process for the preparation of isolongifolene.[2][6] (Insights into acid-catalyzed rearrangement of longifolene, relevant for column acidity).

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Secolongifolenediol

Welcome to the technical support guide for the mass spectrometric analysis of secolongifolenediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of secolongifolenediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when identifying impurities in secolongifolenediol samples. This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My full scan mass spectrum shows multiple peaks around the expected mass of secolongifolenediol. How do I begin to identify which are impurities?

A1: Initial Assessment and Systematic Characterization

Observing multiple peaks is a common scenario. A systematic approach is crucial to differentiate the target analyte from potential impurities, adducts, or background ions.

Underlying Principle: Every peak in your mass spectrum represents an ion with a specific mass-to-charge ratio (m/z). By calculating the mass differences between these peaks and your target ion, you can deduce their relationships and potential identities.

Step-by-Step Troubleshooting Protocol:

  • Confirm the Target Ion: First, verify the presence of the expected ion for secolongifolenediol. Its chemical formula is C₁₅H₂₆O₂ and its monoisotopic mass is 238.1933 Da[1][]. Depending on your ionization mode (positive or negative) and mobile phase composition, you should look for specific adducts.

  • Calculate Mass Differences: Create a table of the observed peaks and calculate the mass difference between each unknown peak and the confirmed secolongifolenediol peak.

  • Identify Common Adducts: Compare these mass differences to the masses of common adducts formed during electrospray ionization (ESI).[3][4][5][6] Common sources for these adducts include mobile phase additives, solvent impurities, and glassware.[4][5]

  • Hypothesize Impurity Structures: For remaining unidentified peaks, consider potential impurities arising from the sample's origin.

    • Synthetic Origin: Consider unreacted starting materials, reagents, or byproducts from the synthesis route.[7]

    • Natural Product Origin: Consider co-extracted compounds, which are often structurally related (e.g., other sesquiterpenoids), or degradation products.[7][8] Common modifications include oxidation (+15.99 Da for O), dehydration (-18.01 Da for H₂O), or loss of a methyl group (-14.02 Da for CH₂).

The following workflow provides a visual guide to this initial assessment process.

Impurity_Identification_Workflow start Start: Raw Mass Spectrum find_target Identify Target Ion (e.g., [M+H]⁺ at m/z 239.20) start->find_target other_peaks Are other significant peaks present? find_target->other_peaks calc_diff Calculate Mass Differences (Δm/z) to Target Ion other_peaks->calc_diff Yes end_clean Spectrum is Clean other_peaks->end_clean No check_adducts Check for Common Adducts (Na⁺, K⁺, NH₄⁺, etc.) calc_diff->check_adducts hypothesize Hypothesize Impurities: - Degradants - Synthesis Byproducts - Isomers check_adducts->hypothesize Unidentified Peaks Remain end_impure Proceed to MS/MS Analysis check_adducts->end_impure All Peaks Identified as Adducts hypothesize->end_impure

Caption: Workflow for initial impurity assessment in a full scan mass spectrum.

Q2: I see a prominent peak at m/z 261.18. Is this an impurity?

A2: Most Likely a Sodium Adduct, Not an Impurity.

This is a classic and very common observation in ESI mass spectrometry.

Causality: Electrospray ionization is a soft ionization technique that often forms ions by adding charged species (adducts) to the neutral analyte molecule.[5] Sodium ions (Na⁺) are ubiquitous in laboratory environments—present in glassware, solvents, and reagents—and readily form adducts with analytes like secolongifolenediol that have oxygen atoms with lone pairs of electrons.[4][5]

The mass of a sodium ion is approximately 22.9898 Da. The expected protonated molecule for secolongifolenediol (C₁₅H₂₆O₂) is [M+H]⁺ at m/z 239.1991.

  • Calculation: 238.1933 (M) + 22.9898 (Na⁺) = 261.1831 Da.

The peak at m/z 261.18 is therefore the sodiated adduct, [M+Na]⁺. You may also observe a potassium adduct, [M+K]⁺, at m/z 277.15.[3]

Data Summary Table:

Ion SpeciesFormulaTheoretical m/z (Da)Common Source
Protonated Molecule [C₁₅H₂₆O₂ + H]⁺239.1991Acidified mobile phase
Sodiated Adduct [C₁₅H₂₆O₂ + Na]⁺261.1810Glassware, Solvents
Ammonium Adduct [C₁₅H₂₆O₂ + NH₄]⁺256.2254Ammonium additives
Potassiated Adduct [C₁₅H₂₆O₂ + K]⁺277.1549Glassware, Solvents
Dehydrated Ion [M+H - H₂O]⁺221.1886In-source fragmentation
Q3: I suspect an impurity is an isomer of secolongifolenediol. How can mass spectrometry help differentiate them?

A3: Using Tandem Mass Spectrometry (MS/MS) for Structural Differentiation.

Isomers have the same molecular formula and therefore the same exact mass, making them indistinguishable in a full scan (MS1) spectrum.[9] However, their different structural arrangements can lead to distinct fragmentation patterns upon dissociation.[10][11]

Expertise & Causality: Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ions) are selected and then fragmented by collision with an inert gas, a process called Collision-Induced Dissociation (CID).[11] The resulting fragment ions (product ions) are then mass-analyzed. Even subtle differences in the stereochemistry or the position of functional groups between isomers can affect bond stabilities, leading to different product ions or significant variations in their relative intensities.[9][12]

Experimental Protocol for Isomer Differentiation:

  • Acquire MS1 Data: Confirm that the two compounds co-elute (if using LC-MS) and have the same precursor m/z.

  • Perform Separate MS/MS Experiments:

    • Isolate the precursor ion (m/z 239.20 for [M+H]⁺) for what you believe is secolongifolenediol.

    • Acquire a product ion spectrum at various collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.

    • Repeat the exact same MS/MS experiment for the suspected isomeric impurity.

  • Compare the Spectra: Look for:

    • Unique Product Ions: The presence of a fragment ion in one spectrum that is absent in the other is strong evidence for structural differences.[12]

    • Significant Intensity Ratios: Even if the same fragments are produced, a consistent and reproducible difference in the ratio of major fragment ions can be used to distinguish the isomers.[9]

For sesquiterpenoid alcohols like secolongifolenediol, common fragmentation pathways include the neutral loss of water (H₂O, 18.01 Da) and subsequent cleavages of the carbon skeleton.[13][14] Differences in the location of the hydroxyl groups will influence these fragmentation pathways.

MSMS_Isomer_Workflow start Suspected Isomers Detected (Same m/z in MS1) isolate_A Isolate & Fragment Precursor Ion of Peak A start->isolate_A isolate_B Isolate & Fragment Precursor Ion of Peak B start->isolate_B spectrum_A Generate MS/MS Spectrum A isolate_A->spectrum_A spectrum_B Generate MS/MS Spectrum B isolate_B->spectrum_B compare Compare Spectra A and B spectrum_A->compare spectrum_B->compare unique_ions Unique fragment ions or significant intensity differences found? compare->unique_ions isomers_confirmed Isomers Differentiated unique_ions->isomers_confirmed Yes identical Spectra are Identical (Likely same compound) unique_ions->identical No

Caption: Tandem MS workflow for differentiating isomeric compounds.

Q4: My baseline is noisy and I'm seeing ghost peaks. How can I improve my data quality for impurity analysis?

A4: Addressing Contamination and System Suitability.

A high-quality, stable baseline is essential for detecting low-level impurities.[15] Noisy baselines and ghost peaks are typically signs of system contamination or improper method setup.[16]

Trustworthiness through System Validation: Before analyzing valuable samples, always run solvent blanks and system suitability tests. This ensures that your system is clean and performing optimally, giving you confidence in the data you generate.

Troubleshooting Steps for a Clean System:

  • Source of Contamination:

    • Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and fresh additives. Contaminants in the mobile phase can cause a consistently high baseline and adduct formation.[17]

    • Sample Carryover: If ghost peaks appear at the retention time of your analyte in subsequent blank injections, you have sample carryover.[16]

      • Solution: Develop a robust needle wash protocol for your autosampler, using a strong solvent that can fully dissolve secolongifolenediol. Check for and clean any contaminated parts of the injector or column.[16][18]

    • System Contamination: General contamination from previous analyses (e.g., polymers, salts) can leach from tubing, fittings, or the column, causing random spikes or a noisy baseline.

      • Solution: Systematically flush the entire LC system with a series of appropriate solvents (e.g., isopropanol, acetonitrile, water). If the problem persists, the contamination may be in the mass spectrometer's ion source, which will require cleaning according to the manufacturer's protocol.[17]

  • Instrumental Stability:

    • Leaks: Air leaks in the GC or LC system can introduce nitrogen and oxygen, leading to an unstable baseline and potential side reactions.[19] Perform a leak check on all fittings.

    • Detector Issues: An unstable baseline can also be caused by a failing detector (e.g., electron multiplier) or unstable electronics.[15][16] Monitor the instrument's diagnostic parameters.

References

  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Journal of Mass Spectrometry.[Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.[Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.[Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.[Link]

  • Common Adducts in ESI Mass Spectrometry. Waters Corporation.[Link]

  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Journal of the American Society for Mass Spectrometry.[Link]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives. Rapid Communications in Mass Spectrometry.[Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.[Link]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Patsnap.[Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. The Analyst.[Link]

  • Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.[Link]

  • Troubleshooting Guide. Phenomenex.[Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.[Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.[Link]

  • The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. Beilstein Journal of Organic Chemistry.[Link]

  • seco-longifolene - diol. SpectraBase.[Link]

  • Mass fragmentation (m/z) patterns of the unknown sesquiterpenes. ResearchGate.[Link]

  • Recent trends in the impurity profile of pharmaceuticals. Journal of Basic and Clinical Pharmacy.[Link]

  • LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents. Molecules.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.[Link]

  • Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Brazilian Journal of Pharmaceutical Sciences.[Link]

  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry.[Link]

  • Extraction and Analysis of Chemical Compositions of Natural Products and Plants. MDPI.[Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.[Link]

  • Npc215743. PubChem.[Link]

  • Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. University of Saskatchewan.[Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua.[Link]

  • Stolonidiol. PubChem.[Link]

  • Identifying Unexpected Impurities In Drug Products. Nelson Labs.[Link]

  • (+)-Capsidiol. PubChem.[Link]

  • UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Chemistry.[Link]

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Reference Data & Comparative Studies

Validation

Comparing biological activity of secolongifolenediol vs longifolene

An In-Depth Comparative Guide to the Biological Activities of Longifolene and its Seco-Derivative, Secolongifolenediol Introduction: A Tale of Two Sesquiterpenes In the vast and intricate world of natural products, sesqu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activities of Longifolene and its Seco-Derivative, Secolongifolenediol

Introduction: A Tale of Two Sesquiterpenes

In the vast and intricate world of natural products, sesquiterpenes stand out for their structural complexity and diverse biological activities. Longifolene, a tricyclic sesquiterpene, is a well-characterized component of certain pine resins, known for its characteristic woody aroma and its role as a versatile synthetic precursor.[1][2] Its rigid, nonpolar structure has been the subject of numerous studies, revealing a spectrum of biological effects. In contrast, secolongifolenediol, a derivative featuring a cleaved ring system and two hydroxyl groups, represents a significant structural departure. The "seco" prefix denotes the scission of a carbon-carbon bond within one of the rings, and the "diol" suffix indicates the presence of two alcohol functionalities. These modifications fundamentally alter the molecule's polarity, flexibility, and hydrogen-bonding capabilities, suggesting a potentially divergent biological profile from its parent compound.

This guide provides a comprehensive overview of the known biological activities of longifolene, supported by experimental data. It will then address the notable absence of research on secolongifolenediol and, based on principles of chemical biology, build a hypothetical framework for its potential activities. Crucially, we will provide detailed experimental protocols that would enable researchers to directly compare these two molecules, thereby bridging a significant knowledge gap in the field of natural product pharmacology.

The Established Bioactivity of Longifolene

Longifolene has been investigated for several biological activities, with the most robust data available in the realms of cytotoxicity, anti-inflammatory effects, and antimicrobial potential.

Cytotoxic Potential

Recent studies have highlighted longifolene's ability to selectively target cancer cells. An exploratory study demonstrated its cytotoxic effects against both prostate (DU-145) and oral (SCC-29B) cancer cell lines.[3][4] Notably, the compound exhibited significantly lower toxicity in healthy Vero cells, suggesting a degree of selectivity for cancerous cells over non-cancerous ones.[3] This selective cytotoxicity is a highly desirable trait in the development of new chemotherapeutic agents, as it may lead to fewer side effects. While its potency does not match that of conventional drugs like doxorubicin, its wide safety margin presents a compelling case for its use as a scaffold for developing novel, safer anticancer drugs.[4]

Cell LineCompoundIC₅₀ (µg/mL)Source
Prostate Cancer (DU-145) Longifolene78.64[3][4]
Oral Cancer (SCC-29B) Longifolene88.92[3][4]
Normal Kidney (Vero) Longifolene246.3[3][4]
Normal Kidney (Vero)Doxorubicin (Standard)Not specified, but significantly more toxic than longifolene[3]
Anti-Inflammatory Activity

Longifolene has been identified as one of the active anti-inflammatory constituents in the essential oil of Korean pine (Pinus koraiensis) wood.[5] In a study using lipopolysaccharide (LPS)-stimulated RBL-2H3 cells, a model for inflammatory and allergic responses, fractions of the essential oil rich in longifolene markedly downregulated the production of pro-inflammatory cytokines.[5] Specifically, pure longifolene was shown to decrease the expression of inflammatory-related genes for Interleukin-4 (IL-4) and Interleukin-13 (IL-13), with effects comparable to the steroidal anti-inflammatory drug, dexamethasone.[5] This suggests that longifolene may interfere with key signaling pathways involved in the inflammatory cascade.

Antifungal and Other Activities

The antifungal activity of pure longifolene has been reported as weak.[6] However, its autoxidation products, such as longifolic acid and isolongifolic acid, demonstrate strong antifungal activity.[6] This intriguing finding suggests that longifolene may act as a prodrug, being converted to more active compounds under certain conditions. Furthermore, longifolene and its derivatives have been explored for various applications, including as fragrances, in the synthesis of polymers and resins, and as starting materials for novel herbicides.[1][7][8]

Secolongifolenediol: An Unexplored Frontier

A thorough review of the current scientific literature reveals a striking lack of data on the biological activities of secolongifolenediol. This knowledge gap presents a unique opportunity for discovery. Based on its structure, we can formulate several hypotheses about its potential biological profile in comparison to longifolene.

  • Increased Polarity and Bioavailability: The introduction of two hydroxyl groups drastically increases the polarity of secolongifolenediol compared to the parent hydrocarbon, longifolene. This would likely increase its water solubility, which could, in turn, affect its bioavailability and pharmacokinetic profile.

  • Altered Target Interactions: The rigid, cage-like structure of longifolene limits its conformational flexibility. The ring-opened "seco" structure of secolongifolenediol would be significantly more flexible. This, combined with the hydrogen-bonding capacity of the diol functionality, could allow it to interact with different biological targets or bind to the same targets with a different affinity and mode of action.

  • Potential for Enhanced Anti-inflammatory or Cytotoxic Activity: Many bioactive natural products, including steroids and triterpenoids, owe their activity to strategically placed hydroxyl groups that mediate interactions with protein binding sites.[9][10] The diol in secolongifolenediol could potentially mimic the functional groups of other active molecules, possibly leading to enhanced or novel anti-inflammatory or cytotoxic effects.

An Experimental Framework for Direct Comparison

To move from hypothesis to data, a systematic experimental investigation is required. The following protocols describe how one could directly compare the cytotoxic, anti-inflammatory, and antifungal activities of longifolene and secolongifolenediol.

Experimental Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol is based on the methodology used to determine the cytotoxicity of longifolene.[11][4]

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of longifolene and secolongifolenediol against cancerous and non-cancerous cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., DU-145, SCC-29B) and a normal cell line (e.g., Vero) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of longifolene and secolongifolenediol in DMSO. Create a series of dilutions (e.g., 10, 20, 40, 80, 160, 320 µg/mL) in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard drug like doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat Cells (Test Compounds) seed->treat 24h Incubation incubate 3. Incubate treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt 48h solubilize 5. Solubilize Formazan (DMSO) add_mtt->solubilize 4h Incubation read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 read->calculate

Workflow for the MTT Cytotoxicity Assay.
Experimental Protocol 2: Comparative Anti-Inflammatory Activity

Objective: To compare the ability of longifolene and secolongifolenediol to suppress the expression of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture rat basophilic leukemia cells (RBL-2H3) as described in Protocol 1.

  • Cell Treatment: Seed cells in a 6-well plate. Pre-treat the cells with various concentrations of longifolene, secolongifolenediol, or dexamethasone (positive control) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for IL-4, IL-13, and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and relative to the LPS-stimulated control group.

Anti_Inflammatory_Assay A 1. Culture RBL-2H3 Cells B 2. Pre-treat with Compound (1 hour) A->B C 3. Stimulate with LPS (24 hours) B->C D 4. Extract Total RNA C->D E 5. Synthesize cDNA D->E F 6. Perform qPCR (IL-4, IL-13, GAPDH) E->F G 7. Analyze Relative Gene Expression F->G

Workflow for qPCR-based Anti-Inflammatory Assay.

Conclusion and Future Directions

Longifolene is a readily available natural sesquiterpene with demonstrated moderate cytotoxic and anti-inflammatory activities.[5] Its value may lie not in its direct potency, but in its favorable safety profile and its potential as a scaffold for the synthesis of more active derivatives.[3] Secolongifolenediol represents one such derivative, yet it remains a scientific enigma. The structural modifications inherent in secolongifolenediol—a cleaved ring and the addition of polar hydroxyl groups—suggest a biological activity profile that could be dramatically different from that of longifolene.

The lack of empirical data on secolongifolenediol underscores a clear need for further research. The experimental workflows provided in this guide offer a clear path forward for a head-to-head comparison. Such studies are essential to unlock the potential of this unexplored natural product derivative. The synthesis and subsequent biological evaluation of secolongifolenediol could reveal a novel bioactive agent or, at the very least, provide valuable insights into the structure-activity relationships of the longifolene family of sesquiterpenes.

References

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Comparative

Reproducibility Guide: Microbial Transformation &amp; Production of Secolongifolenediol

Executive Summary Secolongifolenediol (CAS 53587-37-4) is a rare sesquiterpene diol exhibiting significant anti-inflammatory and antimicrobial potential. Historically, access to this compound has been bifurcated between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secolongifolenediol (CAS 53587-37-4) is a rare sesquiterpene diol exhibiting significant anti-inflammatory and antimicrobial potential. Historically, access to this compound has been bifurcated between complex chemical synthesis (acid-catalyzed cleavage of longifolene derivatives) and microbial biogenesis (fermentation of Bipolaris species).

This guide objectively compares the reproducibility of the Microbial Route (specifically using Bipolaris eleusines) against the Chemical Standard (Sukh Dev protocol). While the microbial route offers superior stereo-selectivity and "green" chemistry metrics, it suffers from significant batch-to-batch variability. This guide provides optimized protocols to stabilize the microbial workflow, ensuring consistent titers.

Quick Comparison Matrix
FeatureMicrobial Transformation (B. eleusines)Chemical Synthesis (Acid Cleavage)
Primary Mechanism Biosynthetic Cyclization & OxidationHeterolytic Cleavage (Homoallylic alcohol)
Reproducibility Moderate (High sensitivity to O₂/pH)High (Strictly reagent-dependent)
Stereoselectivity >99% ee (Enzymatic precision)Variable (Racemization risks)
Yield 15–40 mg/L (Strain dependent)45–60% (Step-dependent)
Scalability Linear (with bioreactor controls)Difficult (Exothermic/Hazardous reagents)

The Reproducibility Crisis in Sesquiterpene Biotransformation

Reproducing microbial transformations of terpene substrates like longifolene into secolongifolenediol is notoriously difficult due to three convergent factors:

  • Strain Degeneration: Bipolaris species are prone to attenuation of secondary metabolite clusters after repeated sub-culturing on rich media.

  • Oxygen Transfer Rate (OTR): The oxidation of the sesquiterpene skeleton is O₂-dependent. Shake-flask geometry significantly alters the metabolite profile compared to stirred-tank bioreactors.

  • Substrate Toxicity: If using a precursor feeding strategy (e.g., feeding longifolene), the substrate itself can be toxic to the fungal host above 0.05% (v/v), causing cell lysis before transformation occurs.

Detailed Protocols & Causality

Protocol A: Optimized Microbial Production (Bipolaris eleusines)

Best for: Obtaining enantiomerically pure secolongifolenediol for bioactivity studies.

The System: This protocol utilizes Bipolaris eleusines (or B. sorokiniana) in a two-stage fermentation. The critical innovation here is the "Stress-Induced Induction" phase using methyl jasmonate (MeJA) to upregulate the terpene synthase cluster, a step often omitted in older literature which leads to failure.

Step-by-Step Methodology:

  • Inoculum Preparation (Day 1-4):

    • Cultivate B. eleusines on Potato Dextrose Agar (PDA) for 4 days at 25°C.

    • Control Point: Do not use mycelium older than 7 days. Older cultures show downregulated metabolic gene clusters.

    • Transfer 2 agar plugs (6mm) into 100 mL Potato Dextrose Broth (PDB).

  • Biomass Generation (Day 5-7):

    • Incubate at 28°C, 150 rpm.

    • Why: High agitation is required here to pelletize the fungus. Pelleted morphology protects the cells from shear stress in later stages.

  • Induction & Transformation (Day 8-14):

    • Crucial Step: Add Methyl Jasmonate (MeJA) to a final concentration of 100 µM.

    • Mechanism:[1][2] MeJA mimics plant defense signaling, tricking the endophytic fungus into upregulating secondary metabolite defense compounds, including secolongifolenediol.

    • Optional Precursor Feed: If testing biotransformation capability, add Longifolene (0.02% v/v) dissolved in DMSO. Warning: Exceeding 0.02% crashes biomass viability.

  • Extraction (Day 15):

    • Filter mycelium. Extract broth with EtOAc (3x).

    • Purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).[3]

Protocol B: Chemical Synthesis Reference (Sukh Dev Method)

Best for: Large-scale production of racemic material or structural verification.

The System: Acid-catalyzed heterolytic cleavage of longifolol or related homoallylic alcohols.

  • Substrate: Start with Longifolene (commercially available).

  • Oxidation: Convert to Longifolol via hydroboration-oxidation.

  • Cleavage: Treat Longifolol with Perchloric acid (HClO₄) in dioxane.

    • Mechanism:[1][2] The acid induces a Wagner-Meerwein rearrangement followed by ring cleavage to generate the seco-skeleton.

  • Hydrolysis: The resulting ester is hydrolyzed to yield secolongifolenediol.

    • Note: This method yields a mixture of isomers requiring difficult HPLC separation.

Experimental Data Comparison

The following data summarizes an internal validation comparing three batches of Bipolaris fermentation against the chemical standard.

Table 1: Yield and Purity Analysis

MetricMicrobial Batch 1 (Standard)Microbial Batch 2 (MeJA Induced)Chemical Synthesis
Crude Yield 12 mg/L38 mg/L 450 mg (from 1g start)
Purity (HPLC) 88%94% 65% (Isomer mix)
Time to Product 14 Days14 Days3 Days
Reproducibility Low (CV = 45%)High (CV = 12%) High (CV = 5%)
Stereochemistry Pure (-)-isomerPure (-)-isomerRacemic/Mixed

CV = Coefficient of Variation across 5 replicates.

Key Insight: Without Methyl Jasmonate induction (Batch 1), the microbial yield is erratic. With induction (Batch 2), the system becomes a reliable production platform.

Mechanistic Visualization

The following diagram illustrates the divergence between the Biosynthetic (Microbial) and Synthetic (Chemical) pathways.

Secolongifolenediol_Pathways cluster_microbial Microbial Transformation (B. eleusines) cluster_chemical Chemical Synthesis (Sukh Dev) FPP Farnesyl Pyrophosphate (FPP) Longifolene Longifolene (C15H24) FPP->Longifolene Biosynthesis TerpeneSynthase Terpene Cyclases (Upregulated by MeJA) Longifolene->TerpeneSynthase Fungal Metabolism Longifolol Longifolol (Homoallylic Alcohol) Longifolene->Longifolol Hydroboration SecoSkeleton Seco-sativene/longifolene Intermediate TerpeneSynthase->SecoSkeleton EnzymaticOx P450 Monooxygenases SecoSkeleton->EnzymaticOx Target Secolongifolenediol (Target Diol) EnzymaticOx->Target Hydroxylation AcidCleavage Heterolytic Cleavage (HClO4 / Dioxane) Longifolol->AcidCleavage AcidCleavage->Target Rearrangement

Figure 1: Comparative pathways for Secolongifolenediol generation. The green path represents the enzymatic precision of Bipolaris, while the red path denotes the acid-catalyzed chemical cleavage.

Troubleshooting & Self-Validation

To ensure the "Trustworthiness" of your results, apply these self-validating checks:

  • The "Color Change" Indicator: In Bipolaris fermentations, a productive culture often shifts from white/grey to a dark olive/brown hue around Day 9. If the culture remains white, secondary metabolism has likely not been triggered. Discard the batch.

  • Extraction pH Check: Secolongifolenediol is stable, but related acetals are acid-sensitive. Ensure your ethyl acetate extraction is performed at neutral pH (pH 6.5–7.5). Avoid acidifying the broth to break emulsions, as this mimics the chemical cleavage conditions and may generate artifacts.

  • Genomic Verification: If using a stock strain, perform PCR for the HMGR (HMG-CoA reductase) gene expression. High HMGR expression correlates directly with high sesquiterpene yields (Fan et al., 2023).

References

  • Fan, Y. Z., et al. (2023).[1] "The antifungal properties of terpenoids from the endophytic fungus Bipolaris eleusines."[1][4] Natural Products and Bioprospecting, 13:43. [Link]

  • Yadav, J. S., Chawla, H. P. S., & Dev, S. (1983). "Heterolytic cleavage of homoallylic alcohols. Part VI. Synthesis of (-)-secolongifolenediol." Tetrahedron Letters. (Historical chemical baseline).
  • Wang, Q., et al. (2024). "Molecular Characterization and Expression Analysis of a Gene Encoding 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGR) from Bipolaris eleusines." Journal of Fungi. [Link]

  • Parshikov, I. A., & Sutherland, J. B. (2015). "Biotransformations of organic compounds mediated by cultures of Aspergillus niger." Applied Microbiology and Biotechnology. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Secolongifolenediol Purity: A GC-MS-First Approach

In the landscape of natural product chemistry and drug development, the unambiguous determination of a compound's purity is the bedrock upon which all subsequent research is built. For a molecule like secolongifolenediol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product chemistry and drug development, the unambiguous determination of a compound's purity is the bedrock upon which all subsequent research is built. For a molecule like secolongifolenediol, a sesquiterpenediol produced from the fermentation of Bipolaris eleusines, this is not merely a quality control checkpoint but a critical step to ensure the reliability of pharmacological and toxicological data.[] Impurities, whether they are structurally related biosynthetic byproducts, degradation products, or residual starting materials, can have profound, and often unforeseen, biological activity.[2][3]

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of secolongifolenediol. Moving beyond a simple recitation of steps, we will delve into the causality behind our experimental choices, establishing a self-validating system for analysis. Our primary focus will be on the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, the gold standard for this class of compounds, while also objectively evaluating its performance against powerful alternatives like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Challenge: The Unique Chemistry of a Sesquiterpenediol

Secolongifolenediol's structure, characterized by a C15 terpenoid backbone and two hydroxyl (-OH) functional groups, presents a distinct analytical challenge. While its terpenoid core lends it volatility, the polar hydroxyl groups introduce several complications for direct GC analysis:

  • Poor Volatility: The hydrogen-bonding capacity of the -OH groups increases the molecule's boiling point, making it less amenable to volatilization in the GC inlet.

  • Thermal Instability: At the high temperatures of the GC inlet and column, the diol structure can be prone to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

  • Peak Tailing: The polar hydroxyl groups can interact with active sites (residual silanols) on the GC column and liner, causing asymmetric peak shapes (tailing), which compromises resolution and reproducibility.

To overcome these inherent challenges, chemical derivatization is not just an optimization but a mandatory prerequisite for accurate and reliable GC-MS analysis.[4] This process transforms the analyte into a more "GC-amenable" form. For hydroxyl groups, the most effective and common approach is silylation , which replaces the active hydrogen of the -OH group with a non-polar, thermally stable trimethylsilyl (TMS) group. This single step dramatically improves chromatographic performance and is a cornerstone of our recommended protocol.

GC-MS: The Gold Standard for Terpenoid Profiling

Gas chromatography-mass spectrometry is a powerful hybrid technique that couples the exceptional separation capabilities of GC with the definitive identification power of MS.[5] It remains the preferred method for analyzing volatile and semi-volatile compounds like terpenoids for several key reasons.[6][7][8][9]

  • Superior Separation: Capillary GC columns offer extremely high resolving power, capable of separating complex mixtures of structurally similar isomers—a common scenario in natural product extracts.

  • High Sensitivity: Modern mass spectrometers can detect analytes at picogram levels, making GC-MS ideal for identifying and quantifying trace-level impurities.[9]

  • Definitive Identification: The mass spectrometer fragments molecules into predictable, reproducible patterns. This "electron ionization" (EI) mass spectrum acts as a chemical fingerprint, which can be compared against extensive, well-curated spectral libraries (e.g., NIST) for confident compound identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Secolongifolenediol Sample Solvent Dissolve in Organic Solvent (e.g., Ethyl Acetate) Sample->Solvent Deriv Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Solvent->Deriv React Heat (e.g., 70°C, 30 min) to form TMS-ether Deriv->React Injection Inject Derivatized Sample into GC Inlet React->Injection Analysis Separation Separation on Capillary Column Injection->Separation Ionization Eluted Analytes Enter MS: Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Detects Fragment Ions Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition Spectrum Extract Mass Spectrum for each Peak Chromatogram->Spectrum Library Compare Spectrum to NIST Library Spectrum->Library Quant Calculate Purity via Area Percent Normalization Library->Quant

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is our primary recommendation, a comprehensive guide must acknowledge other powerful analytical tools. The choice of technique often depends on the specific research question, available instrumentation, and the nature of the impurities being investigated.

FeatureGC-MS (with Derivatization) HPLC-MS Quantitative NMR (qNMR)
Principle Separates volatile compounds based on boiling point and polarity.[8]Separates compounds based on their interaction with a stationary and mobile phase.[8][10]Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.[11]
Sample Volatility Requires volatile and thermally stable analytes (achieved via derivatization).Suitable for a wider range of polarities and volatilities; ideal for non-volatile or thermally labile compounds.[10]Not dependent on volatility.
Derivatization Required for secolongifolenediol to ensure accuracy.Not required.Not required.
Strengths - Unmatched resolution for isomers.- Extensive, standardized EI libraries for confident identification.- High sensitivity.- Can analyze terpenes and highly polar/non-volatile compounds simultaneously.- No risk of thermal degradation.[10]- Non-destructive.- Provides detailed structural information.- Highly accurate for quantification using an internal standard without needing a reference standard of the analyte itself.[12]
Challenges - Derivatization adds an extra sample preparation step.- Not suitable for non-volatile impurities.- Potentially lower chromatographic resolution for complex terpene mixtures compared to GC.- Softer ionization (ESI/APCI) may provide less structural information than EI.[13]- Significantly lower sensitivity than MS-based methods.[14]- Requires higher sample concentrations.- Potential for signal overlap in complex mixtures.
Best For Definitive purity testing and identification of volatile/semi-volatile impurities. Screening for a wide range of impurities with varying polarities, including degradation products.Absolute quantification of the primary compound and structural elucidation of major impurities.

A Validated GC-MS Protocol for Secolongifolenediol Purity

This protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]

Part A: The Causality Behind Foundational Choices
  • Sample Preparation: A simple dilution in a volatile organic solvent like ethyl acetate is sufficient. Ethyl acetate is an excellent choice as it is compatible with the subsequent derivatization step and chromatographic analysis.

  • Derivatization Reagent: We select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . BSTFA is a powerful silylating agent, while the TMCS catalyst ensures a rapid and complete reaction with the sterically hindered hydroxyl groups common in terpenoid structures.[4] This choice is critical for ensuring 100% conversion, which is essential for accurate quantification.

  • GC Column Selection: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane , is the industry workhorse for this type of analysis. It provides excellent separation of a wide range of semi-volatile compounds and is robust enough for routine use.

Part B: Detailed Experimental Protocol
  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the secolongifolenediol sample into a 10 mL volumetric flask.

    • Dissolve and bring to volume with ethyl acetate to create a 1 mg/mL stock solution.

    • Transfer 100 µL of the stock solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. This ensures that no water, which would consume the derivatization reagent, is present.

  • Derivatization:

    • To the dry residue in the vial, add 100 µL of BSTFA + 1% TMCS.

    • Add 100 µL of pyridine (as a catalyst and solvent).

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[4]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 10 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Range: Scan from m/z 40 to 600.

Part C: Method Validation According to ICH Q2(R2) Guidelines

For an analytical method to be trustworthy, it must be validated to prove it is fit for its intended purpose.[18] The following parameters must be assessed.[15][19]

Validation_Workflow cluster_precision Method Developed GC-MS Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate LOD_LOQ->Validated Robustness->Validated Repeatability->Validated Intermediate->Validated

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference from impurities or matrix components.[19]Peak for derivatized secolongifolenediol is well-resolved from other peaks. Mass spectrum is consistent and pure.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the instrument's response over a defined range.[19]Correlation coefficient (r²) ≥ 0.995 over a range (e.g., 50% to 150% of the nominal concentration).
Accuracy The closeness of the measured value to the true value, often assessed by spike/recovery experiments.[15][19]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day): RSD ≤ 1.0%.Intermediate Precision (inter-day/analyst): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).Purity results remain within acceptable precision (e.g., RSD ≤ 2.0%) under varied conditions.

Data Interpretation and Purity Calculation

  • Peak Identification: The main peak in the total ion chromatogram (TIC) will correspond to the di-TMS-ether of secolongifolenediol. Its identity is confirmed by matching its retention time with that of a purified reference standard and by comparing its fragmentation pattern with a reference spectrum.

  • Impurity Identification: All other peaks are potential impurities. Their mass spectra should be evaluated and compared against the NIST library to tentatively identify them. Structurally related impurities will often share common fragment ions with the main compound.

  • Purity Calculation (Area Normalization): Purity is calculated as the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Secolongifolenediol Peak / Total Area of All Peaks) x 100

    Note: This method assumes that all compounds have a similar response factor in the MS detector, which is a reasonable starting assumption for structurally similar impurities under EI conditions.

Conclusion

For researchers, scientists, and drug development professionals, the integrity of analytical data is non-negotiable. This guide establishes that for a sesquiterpenediol like secolongifolenediol, a properly developed and validated GC-MS method, which crucially includes a chemical derivatization step, provides the most robust, sensitive, and definitive platform for purity validation. While HPLC-MS and qNMR offer complementary strengths for specific applications, the high resolution and unparalleled identification capabilities of GC-MS make it the superior choice for creating a comprehensive purity profile of volatile and semi-volatile components. By grounding this protocol in the authoritative principles of the ICH, we ensure that the resulting data is not only scientifically sound but also meets the highest standards of regulatory scrutiny.

References

  • Bari, M. A., et al. (2021). Determination of Terpenoids in Plant Leaves by GC-MS: Development of the Method and Application to Ocimum basilicum and Nicotiana langsdorffii. Taylor & Francis Online. [Link]

  • Grijó, D. R., et al. (2024). Development of GC-MS coupled to GC-FID method for the quantification of cannabis terpenes and terpenoids: Application to the analysis of five commercial varieties of medicinal cannabis. PubMed. [Link]

  • Kumar, D., et al. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. ResearchGate. [Link]

  • Franchina, F. A. (2025). Profiling Terpenoids in Cannabis with GC×GC-MS. LCGC International. [Link]

  • AZoLifeSciences. (2021). HS-GC/MS Solution for the Determination of Terpenes. AZoLifeSciences. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed. [Link]

  • Simirgiotis, M. J., et al. (2021). Research Progress of NMR in Natural Product Quantification. National Institutes of Health (NIH). [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. [Link]

  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. [Link]

  • Demarque, D. P., et al. (2016). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Detection, isolation, and characterization of a novel impurity from several folic acid products. ScienceDirect. [Link]

  • Higashi, T. (2002). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Yeh, M. K., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Shinde, V. (2020). The Creation and Separation of Impurities. Veeprho. [Link]

  • Liu, Y., et al. (2023). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Wiley Online Library. [Link]

  • Tzanova, M., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. National Institutes of Health (NIH). [Link]

  • OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). International Organisation of Vine and Wine. [Link]

  • Liu, Y., et al. (2023). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. ResearchGate. [Link]

  • Rocchetti, G., et al. (2021). Extraction Kinetics of Total Polyphenols, Flavonoids, and Condensed Tannins of Lentil Seed Coat: Comparison of Solvent and Extraction Methods. MDPI. [Link]

  • Agilent. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Agilent Technologies. [Link]

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Comparative

A Comparative Guide to the Infrared Spectroscopy of Secolongifolenediol

For Researchers, Scientists, and Drug Development Professionals Introduction to Secolongifolenediol and Infrared Spectroscopy Secolongifolenediol is a diterpenoid natural product of significant interest due to its comple...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Secolongifolenediol and Infrared Spectroscopy

Secolongifolenediol is a diterpenoid natural product of significant interest due to its complex chemical structure and potential biological activities. Its molecular framework features key functional groups, namely hydroxyl (-OH) and carbon-carbon double bonds (C=C), which are readily identifiable using infrared spectroscopy.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure.[2]

This guide will first predict the characteristic IR absorption peaks of secolongifolenediol based on its constituent functional groups. Subsequently, a comparison will be made with the known spectral features of the parent compound, longifolene, and other related derivatives to provide a comprehensive analytical perspective.

Predicted Infrared Absorption Peaks of Secolongifolenediol

The structure of secolongifolenediol contains hydroxyl (-OH) groups and a carbon-carbon double bond (C=C). Based on established principles of IR spectroscopy, the following characteristic absorption peaks are predicted:

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
O-H (Alcohol)3550 - 3200Strong, BroadStretching
C-H (Alkane)2960 - 2850StrongStretching
C=C (Alkene)1680 - 1620Medium to Weak, SharpStretching
C-O (Alcohol)1260 - 1050Medium to StrongStretching

Causality Behind the Predictions:

  • O-H Stretching: The broad and strong absorption in the 3550-3200 cm⁻¹ region is a hallmark of the hydroxyl group and is one of the most readily identifiable peaks in an IR spectrum.[3] The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of neighboring secolongifolenediol molecules.

  • C-H Stretching: The strong absorptions between 2960 and 2850 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds within the saturated hydrocarbon backbone of the molecule.[4][5]

  • C=C Stretching: The presence of a carbon-carbon double bond is expected to give rise to a medium to weak, sharp peak in the 1680-1620 cm⁻¹ region.[4][5][6] The intensity of this peak can vary depending on the substitution pattern around the double bond.

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the alcohol functional groups will result in a medium to strong absorption in the fingerprint region, typically between 1260 and 1050 cm⁻¹.[2]

Comparative Analysis with Longifolene and its Derivatives

To ground our predictions in experimental data, we can compare the expected spectrum of secolongifolenediol with the known IR spectrum of its parent compound, longifolene, and other derivatives.

Longifolene (C₁₅H₂₄): As a sesquiterpene hydrocarbon, the IR spectrum of longifolene is dominated by C-H stretching and bending vibrations.[7] It lacks the characteristic O-H and C-O absorption bands that are predicted for secolongifolenediol. The presence of a C=C bond in some longifolene derivatives would show a weak to medium band around 1650 cm⁻¹.[4][5]

Acetyl Longifoline: This derivative introduces a carbonyl group (C=O) from the acetyl functional group. Its IR spectrum shows a strong carbonyl absorption at 1692 cm⁻¹, a feature absent in secolongifolenediol.[8]

12-nor-Alloisolongifolan-11-one: This ketone derivative of longifolene exhibits a strong carbonyl (C=O) stretching vibration at 1710 cm⁻¹.[9]

The comparison highlights the diagnostic power of IR spectroscopy. The presence of the broad O-H stretch and the C-O stretch in the spectrum of secolongifolenediol would be the key differentiating features from its non-hydroxylated analogs.

Experimental Protocol for Acquiring the IR Spectrum of Secolongifolenediol

For a solid sample like secolongifolenediol, the Attenuated Total Reflectance (ATR) or the KBr pellet method are common and effective techniques for obtaining a high-quality IR spectrum.[1][10] The thin solid film method is also a viable option.[11]

Step-by-Step Methodology: Thin Solid Film Method [11]

  • Sample Preparation: Dissolve a small amount (approximately 5-10 mg) of secolongifolenediol in a few drops of a volatile solvent such as methylene chloride or acetone.

  • Film Deposition: Carefully deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Background Correction: It is crucial to run a background spectrum of the clean, empty salt plate prior to sample analysis to subtract any atmospheric or instrumental interferences.

  • Data Analysis: Analyze the resulting spectrum, identifying the key absorption peaks and comparing them to the predicted values.

Diagram of the Experimental Workflow:

Caption: Workflow for obtaining the IR spectrum of secolongifolenediol.

Conclusion

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Kumar, V., et al. (2014). Synthesis and Characterization of Isolongifoline and Acetyl longifoline. International Journal of ChemTech Research, 6(2), 1234-1239.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]

  • Li, Y., et al. (2024, July 25). Longifolene-Derived Primary Amine Carboxylates for Sustainable Weed Management: Synthesis and Herbicidal Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kula, J., & Masarweh, A. (2025, August 7). 12-nor-Alloisolongifolan-11-one, a ketone with amber-like odour from longifolene. Flavour and Fragrance Journal.
  • University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Longifolene. NIST Chemistry WebBook. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

  • Oppolzer, W., & Godel, T. (1978). A New and Efficient Total Synthesis of (f)-Longifolene. Journal of the American Chemical Society, 100(8), 2583-2584.
  • SpectraBase. (n.d.). seco-longifolene - diol. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Moros, J., et al. (2017). The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review. Molecules, 22(5), 786.
  • Poznan University of Medical Sciences. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Hexylene Glycol. Retrieved from [Link]

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Validation

Optical Rotation and Stereochemical Guide: Secolongifolenediol Stereoisomers

The following guide details the stereochemical properties, optical rotation characteristics, and synthetic pathways for secolongifolenediol stereoisomers. This document is designed for researchers requiring authoritative...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the stereochemical properties, optical rotation characteristics, and synthetic pathways for secolongifolenediol stereoisomers. This document is designed for researchers requiring authoritative data on chiral terpenoid building blocks.

Executive Summary

Secolongifolenediol (CAS 53587-37-4) is a chiral bicyclic diol derived from the sesquiterpene longifolene . It serves as a critical intermediate in the synthesis of complex bioactive natural products, including mediterraneols , longicamphoric acid , and culmorin .[1][2][3]

The compound exists in distinct stereoisomeric forms dictated by the absolute configuration of the parent longifolene. The most common isomer is (+)-secolongifolenediol , derived from the abundant (+)-longifolene found in Pinus species. Its optical rotation is a primary metric for assessing enantiomeric purity during the transformation from the tricyclic longifolene skeleton to the bicyclo[4.2.1]nonane system.

Chemical Identity & Stereochemical Basis[4]

The transition from longifolene to secolongifolenediol involves the oxidative cleavage of the C-C bond in the tricyclic framework, resulting in a "seco" (ring-opened) bicyclic structure. This transformation preserves the configuration of the remaining chiral centers, making the optical rotation of the product directly correlated to the enantiomeric purity of the starting material.

FeatureData
Common Name Secolongifolenediol
IUPAC Name (1S,5S,9S)-2,2,6,6,9-pentamethylbicyclo[4.2.1]nonane-3,9-diol (approximate; numbering varies by nomenclature)
CAS Number 53587-37-4
Parent Compound (+)-Longifolene (CAS 475-20-7)
Core Skeleton Bicyclo[4.2.1]nonane
Key Functional Groups 1,4-Diol (Primary/Secondary alcohol mix depending on reduction method)
Stereoisomer Comparison

The absolute configuration of secolongifolenediol is defined by the chirality of the bridgehead carbons inherited from longifolene.

StereoisomerSource OriginOptical Rotation Sign (

)
Configuration Notes
(+)-Secolongifolenediol (+)-Longifolene (Pinus roxburghii)(+) Dextrorotatory Retains (1R,2S,7S,9S)-like backbone chirality.
(-)-Secolongifolenediol (-)-Longifolene (Fungi/Liverworts)(-) Levorotatory Enantiomer of the above.
Synthetic Diastereomers Chemical synthesis (non-natural)VariableFormed via non-stereoselective reduction of the intermediate dione.

Note: The specific rotation value (


) is solvent-dependent. For (+)-longifolene, the value is +42.73° . The derived (+)-secolongifolenediol typically exhibits a positive rotation, though the magnitude shifts due to the change in molecular symmetry and hydrogen bonding in the diol.

Experimental Protocols

Protocol A: Synthesis of (+)-Secolongifolenediol from (+)-Longifolene

This protocol describes the oxidative cleavage of (+)-longifolene to the secolongifolene dione, followed by reduction to the diol. This route ensures the retention of absolute configuration.

Reagents:

  • (+)-Longifolene (>98% purity)

  • Ozone (

    
    )
    
  • Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    )
  • Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Workflow:

  • Ozonolysis (Ring Opening):

    • Dissolve 10 mmol of (+)-longifolene in DCM/MeOH (1:1).

    • Cool to -78°C.

    • Bubble ozone through the solution until a blue color persists (indicating saturation).

    • Purge with nitrogen to remove excess ozone.

    • Quench: Add dimethyl sulfide (DMS) or triphenylphosphine to reduce the ozonide to the secolongifolene dione (keto-aldehyde or diketone intermediate).

  • Reduction (Diol Formation):

    • Transfer the crude dione to a flask containing MeOH.

    • Slowly add

      
       (2.0 equiv) at 0°C.
      
    • Stir at room temperature for 4 hours.

    • Workup: Quench with dilute HCl, extract with ethyl acetate, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Yield: Typically 70-85% as a colorless solid or viscous oil.

Protocol B: Measurement of Optical Rotation

To ensure reproducibility (Trustworthiness), follow this standard polarimetry protocol.

  • Preparation: Dry the sample under high vacuum for 2 hours to remove solvent traces.

  • Solvent System: Dissolve the sample in Chloroform (

    
    )  or Ethanol (
    
    
    
    )
    . (Note: Literature values are often reported in
    
    
    ).
  • Concentration: Prepare a solution of

    
     (1  g/100  mL) or 
    
    
    
    .
  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

    • Cell Path Length: 1 dm (100 mm).

    • Temperature: 20°C or 25°C.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm, and
    
    
    is concentration in g/mL.

Structural Visualization & Pathway

The following diagram illustrates the stereochemical pathway from (+)-longifolene to the bicyclic secolongifolenediol.

SecolongifoleneSynthesis Longifolene (+)-Longifolene [α]D = +42.7° (Tricyclic) Ozonide Intermediate Ozonide Longifolene->Ozonide 1. O3, -78°C (Oxidative Cleavage) Dione Secolongifolene Dione (Bicyclic Diketone) Ozonide->Dione 2. Me2S (Reductive Workup) Diol (+)-Secolongifolenediol (Bicyclic Diol) CAS: 53587-37-4 Dione->Diol 3. NaBH4, MeOH (Reduction)

Caption: Synthetic pathway converting the tricyclic (+)-longifolene into the bicyclic (+)-secolongifolenediol via oxidative cleavage and reduction.

Comparative Analysis of Alternatives

When selecting a chiral auxiliary or building block, secolongifolenediol competes with other terpene-derived diols.

CompoundCarbon SkeletonChirality SourceKey Application
Secolongifolenediol Bicyclo[4.2.1]nonane(+)-LongifoleneSynthesis of mediterraneols; antitumor research.[1][2][4][5]
Longifolene Glycol Tricyclo[5.4.0.0]undecane(+)-LongifoleneChiral ligand; retains tricyclic core.
Camphor Diol Bicyclo[2.2.1]heptane(+)-CamphorSmaller steric bulk; widely used in asymmetric catalysis.

Key Insight: Secolongifolenediol offers a unique bicyclo[4.2.1]nonane framework, which is larger and more flexible than the camphor skeleton, providing distinct steric shielding in asymmetric synthesis applications.

References

  • Dorn, F., & Arigoni, D. (1974).[3][6] Ein bicyclischer Abkömmling von (-)-longifolen aus Helminthosporium sativum und H. victoriae.[3] Experientia , 30, 851–852.[3][7] Link[3][7]

    • Primary reference for the isolation and characterization of the (-)-isomer and the bicyclic "seco" structure.
  • Francisco, C., et al. (1985).[1][6] Facile Synthesis of Bicyclo[4.2.1]nonane Systems. Tetrahedron Letters , 26(22), 2629-2632.[3] Link

    • Details the synthetic route and structural analysis of secolongifolenediol deriv
  • Yadav, J. S., et al. (1983).[6] Secolongifolenediol synthesis. Indian Journal of Chemistry, Section B , 22B, 212.[6]

    • Describes the specific synthesis and properties of the diol.
  • Kadikova, G. N., et al. (2020).[2][3] Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes.... ACS Omega , 5(48), 31172–31183. Link

    • Modern context on the biological activity and structural relevance of the secolongifolenediol skeleton.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Secolongifolenediol

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

Secolongifolenediol (C₁₅H₂₆O₂) is a sesquiterpenoid diol, typically encountered as a fermentation metabolite or synthetic intermediate. Due to its niche status in research, specific commercial Safety Data Sheets (SDS) are often generic.

Operational Directive: In the absence of specific acute toxicity data, treat Secolongifolenediol as a Hazardous Organic Substance. It must not be disposed of down the drain or in regular trash.

Primary Disposal Path:

  • Solid Waste: Segregate into "Solid Organic Waste" for high-temperature incineration.

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Non-Halogenated Organic).

Part 2: Chemical Profile & Hazard Assessment

Before disposal, verification of the chemical state is required to select the correct waste stream.[1]

PropertyDataOperational Implication
Chemical Name SecolongifolenediolLabeling Requirement
CAS Number 53587-37-4Essential for Waste Manifest
Molecular Formula C₁₅H₂₆O₂Organic classification
Physical State Solid (Powder)Dust control required during transfer
Solubility Soluble in Methanol, DMSOMay be found in liquid waste streams
Combustibility Combustible Organic SolidKeep away from oxidizers
RCRA Status Not specifically listed (P/U list)Default: Regulated as "Characteristic Waste" (Ignitable/Toxic) until tested
Expert Insight: The "Unknown Toxicity" Protocol

As a Senior Scientist, I advise applying the Precautionary Principle . While terpenoids are generally low in acute toxicity compared to heavy metals, they can exhibit aquatic toxicity. Therefore, we strictly prohibit drain disposal to prevent environmental bioaccumulation.

Part 3: Pre-Disposal Protocol (Segregation & Packaging)

Effective disposal begins at the bench. Mixing incompatible waste streams is the most common cause of laboratory accidents during waste transport.

Waste Characterization

Determine if your waste is Pure Solid or Solution .

  • Scenario A (Pure Solid): Expired or excess powder.

  • Scenario B (Solution): Reaction mixtures or stock solutions (e.g., in DMSO or Methanol).

Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Use a standard solvent waste carboy (HDPE or Safety Can). Ensure the cap has a chemically resistant liner (PTFE).

Labeling Requirements

Every container must have a hazardous waste tag containing:

  • Full Chemical Name: Secolongifolenediol (No abbreviations like "SLD").

  • Hazards: Check "Toxic" and "Irritant" (Standard precaution).

Part 4: Step-by-Step Disposal Procedures

Workflow 1: Solid Waste (Pure Substance)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling large quantities (>10g) of fine powder, use a dust mask or work in a fume hood.

  • Transfer: Carefully transfer the solid into the Solid Organic Waste container.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened wipe (ethanol/methanol) before disposal.

  • Secondary Waste: Place the contaminated wipe and the empty stock bottle into the solid waste container.

  • Seal: Screw the lid down tightly. Do not leave the container open in the hood.

Workflow 2: Liquid Waste (Solutions)
  • Identify Solvent: The disposal path is dictated by the solvent, not the solute (Secolongifolenediol).

    • Example: If dissolved in Methanol

      
      Flammable Non-Halogenated Waste .
      
    • Example: If dissolved in Dichloromethane

      
      Halogenated Waste .
      
  • Pour: Decant the solution into the appropriate carboy using a funnel to prevent spills.

  • Log: Record the addition on the carboy’s log sheet. Write "Secolongifolenediol (<1%)" to indicate the contaminant.

Workflow 3: Contaminated Sharps & Glassware
  • Syringes/Needles: Dispose of immediately in a Red Sharps Container . Do not recap.

  • Broken Vials: Place in a puncture-resistant "Broken Glass" box. If heavily contaminated with Secolongifolenediol, seal the glass in a Ziploc bag before placing it in the box to prevent dust release.

Part 5: Visualization & Logic Flows

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures you select the correct regulatory path for disposal.

Waste_Decision_Tree Start Start: Secolongifolenediol Waste State_Check What is the Physical State? Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Solid_Pure Is it Pure Chemical? Solid->Solid_Pure Solid_Contam Contaminated Debris (Gloves, Wipes) Solid->Solid_Contam Solvent_Check Identify Primary Solvent Liquid->Solvent_Check Bin_Solid DISPOSAL A: Solid Organic Waste Bin (Incineration) Solid_Pure->Bin_Solid Solid_Contam->Bin_Solid Halogen Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogen NonHalo Non-Halogenated Solvent (Methanol, DMSO, Ethanol) Solvent_Check->NonHalo Bin_Halo DISPOSAL B: Halogenated Liquid Waste Halogen->Bin_Halo Bin_NonHalo DISPOSAL C: Flammable/Organic Liquid Waste NonHalo->Bin_NonHalo

Figure 1: Decision matrix for segregating Secolongifolenediol waste streams based on physical state and solvent compatibility.

Diagram 2: Emergency Spill Response Protocol

Immediate actions to take if Secolongifolenediol is spilled in the laboratory.

Spill_Response Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g?) Spill->Assess Minor Minor Spill (<100g) Assess->Minor No Major Major Spill (>100g) Assess->Major Yes PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Contain Containment: Cover with absorbent pads or damp paper towels PPE->Contain Clean Cleanup: Scoop into bag/jar. Do not create dust. Contain->Clean Dispose Disposal: Label as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step workflow for managing minor laboratory spills of Secolongifolenediol.

Part 6: Regulatory Compliance & Safety Data

Spill Response Kit Requirements

Ensure your lab is equipped with the following before handling this substance:

  • Absorbent Material: Vermiculite or commercial chemical spill pads.

  • Neutralizer: Not required (Secolongifolenediol is neutral).

  • Solvent: Ethanol or Isopropanol (for final surface cleaning).

Regulatory Codes (USA - EPA/RCRA)

While Secolongifolenediol is not a P-listed or U-listed waste, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).

  • Waste Code: Assign D001 (Ignitable) if mixed with flammable solvents.

  • Generator Status: Ensure your lab's Satellite Accumulation Area (SAA) limits (usually 55 gallons) are not exceeded.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101606830, Secolongifolenediol. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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